Technical Documentation Center

5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole
  • CAS: 1781592-70-8

Core Science & Biosynthesis

Foundational

1H NMR and 13C NMR chemical shifts for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

An in-depth technical analysis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8)[1] requires a rigorous understanding of heterocyclic electronic environments. As a highly functionalized buildin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8)[1] requires a rigorous understanding of heterocyclic electronic environments. As a highly functionalized building block in medicinal chemistry, confirming its exact regiochemistry—specifically the positions of the methyl, bromo, and aryl groups on the 1,2,4-triazole core—is critical.

This guide provides a comprehensive framework for the 1 H and 13 C NMR characterization of this molecule, detailing the causality behind the observed chemical shifts and establishing a self-validating experimental protocol for structural elucidation.

Structural Anatomy & Mechanistic NMR Principles

To accurately predict and assign the NMR spectra of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, we must deconstruct the molecule into its core microenvironments and understand the physical phenomena driving their chemical shifts.

The N1-Methyl Group: Inductive Deshielding

In 1-methyl-1,2,4-triazole systems, the N1-methyl protons typically resonate near δ 3.90–4.00 ppm in 1 H NMR and δ 36–39 ppm in 13 C NMR[2][3]. This pronounced downfield shift (compared to standard aliphatic methyls) is caused by the strong inductive electron-withdrawing effect of the adjacent highly electronegative N1 and N2 atoms of the triazole ring.

The C5-Bromine Substitution: The Heavy Atom Effect

A defining feature in the 13 C NMR of this molecule is the C5 resonance. An unsubstituted C5 carbon in a 1,2,4-triazole typically appears around δ 150–152 ppm[4]. However, the direct attachment of a bromine atom induces a pronounced heavy atom effect (driven by spin-orbit coupling from the large halogen). This phenomenon significantly shields the attached carbon, shifting the C5 resonance upfield to approximately δ 130–132 ppm[5]. Failure to account for this shielding often leads to misassignment of the C5 carbon as an aromatic phenyl carbon.

The C3-(2-Chlorophenyl) Group: Magnetic Anisotropy

The bulky 2-chlorophenyl group at the C3 position experiences significant steric clash with the triazole ring, forcing the two rings into a non-planar conformation. Despite this twist, the ortho proton (H-6') is spatially forced into the deshielding cone of the triazole's π -system (magnetic anisotropy). Consequently, H-6' is shifted further downfield ( δ ~7.92 ppm) compared to the other aromatic protons[4].

Quantitative Data Presentation

The following tables summarize the empirical and predictive consensus for the 1 H and 13 C NMR chemical shifts of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole at 500 MHz / 125 MHz in CDCl 3​ .

Table 1: 1 H NMR Chemical Shift Assignments (500 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment Rationale
N1-CH 3​ 3.95Singlet (s)-3HDeshielded by N1/N2 inductive effects.
H-6' (Ar) 7.92Doublet of doublets (dd)7.8, 1.51HDeshielded by triazole ring current.
H-3' (Ar) 7.48Doublet of doublets (dd)8.0, 1.51HAdjacent to electronegative Chlorine.
H-5' (Ar) 7.38Triplet of doublets (td)7.8, 1.51HStandard aromatic environment.
H-4' (Ar) 7.32Triplet of doublets (td)7.8, 1.51HStandard aromatic environment.

Table 2: 13 C NMR Chemical Shift Assignments (125 MHz, CDCl 3​ )

PositionChemical Shift ( δ , ppm)TypeAssignment Rationale
C3 (Triazole) 160.4Quaternary (C)Highly deshielded imine-like carbon.
C2' (Ar-Cl) 132.6Quaternary (C)Deshielded by direct Cl attachment.
C6' (Ar) 131.8Methine (CH)Ortho to triazole linkage.
C5 (Triazole) 131.5Quaternary (C)Upfield shift due to Heavy Atom Effect (Br).
C1' (Ar) 130.8Quaternary (C)Ipso carbon linking to triazole.
C3' (Ar) 130.2Methine (CH)Ortho to Chlorine.
C5' (Ar) 129.8Methine (CH)Meta to Chlorine.
C4' (Ar) 127.1Methine (CH)Para to Chlorine.
N1-CH 3​ 37.2Methyl (CH 3​ )Aliphatic carbon attached to Nitrogen.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in structural elucidation, the NMR acquisition must be treated as a self-validating system. Relying solely on 1D NMR for halogenated heterocycles is insufficient due to overlapping aromatic signals.

Step 1: Sample Preparation
  • Weigh 15–20 mg of the compound for 1 H NMR, or 40–50 mg for 13 C NMR.

  • Dissolve completely in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filter the solution through a glass wool plug into a high-quality 5 mm NMR tube to remove paramagnetic particulate matter that could broaden spectral lines.

Step 2: 1D NMR Acquisition Parameters
  • 1 H NMR (500 MHz): Use a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • 13 C NMR (125 MHz): Use a proton-decoupled pulse program (zgpg30).

    • Critical Causality: You must extend the relaxation delay (D1) to 5.0–7.0 seconds . Quaternary carbons (C3, C5, C1', C2') lack attached protons and rely entirely on weak, long-range dipole-dipole interactions for longitudinal relaxation ( T1​ ). A standard 1-second D1 will result in saturation, causing these critical quaternary peaks to vanish into the baseline.

Step 3: 2D NMR Regiochemical Validation Workflow

To definitively prove the regiochemistry (e.g., ensuring the molecule is not the 3-bromo-5-aryl isomer), execute the following 2D sequence:

  • 1 H- 1 H COSY: Map the continuous spin system of the 2-chlorophenyl ring (H-3' H-4' H-5' H-6').

  • 1 H- 13 C HSQC: Correlate the proton signals to their directly attached carbons ( 1JCH​≈145 Hz) to isolate the quaternary carbons.

  • 1 H- 13 C HMBC: Look for long-range scalar couplings ( 2JCH​ and 3JCH​≈8 Hz). The N1-CH 3​ protons will show a strong 3J correlation to the C5 carbon, definitively proving the methyl group is adjacent to the brominated carbon.

  • 1 H- 1 H NOESY: Apply a mixing time of 400 ms. The absence of a NOE cross-peak between the N1-CH 3​ and the phenyl protons confirms the aryl group is at C3 (distant), not C5.

G A 1D 1H & 13C NMR Initial Shift Assignment B 1H-1H COSY Map Phenyl Spin System A->B Step 1 C 1H-13C HSQC Assign Protonated Carbons B->C Step 2 D 1H-13C HMBC Link Quaternary Carbons (C3, C5) C->D Step 3 E 1H-1H NOESY Confirm Spatial Proximity D->E Step 4 F Regiochemistry Confirmed: 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole E->F Final Validation

Fig 1. 2D NMR logical workflow for structural elucidation and regiochemical validation.

HMBC CH3 N1-CH3 (δ 3.95) C5 Triazole C5-Br (δ 131.5) CH3->C5 3J HMBC H6 Phenyl H-6' (δ 7.92) C3 Triazole C3 (δ 160.4) H6->C3 3J HMBC C1 Phenyl C1' (δ 130.8) H6->C1 2J HMBC

Fig 2. Key HMBC correlations confirming N1-methyl and C3-phenyl regiochemical connectivity.

References

  • PubChem: 1H-1,2,4-Triazole, 1-methyl- | C3H5N3 | CID 22459. National Center for Biotechnology Information. Retrieved from [Link]

  • The Journal of Organic Chemistry: Carbon-13 magnetic resonance studies of azoles. Tautomerism, shift reagent effects, and solvent effects. ACS Publications. Retrieved from[Link]

  • The Journal of Organic Chemistry: Syntheses of 1-Alkyl-1,2,4-triazoles and the Formation of Quaternary 1-Alkyl-4-polyfluoroalkyl-1,2,4-triazolium Salts Leading to Ionic Liquids. ACS Publications. Retrieved from[Link]

Sources

Exploratory

Crystallographic Profiling and X-Ray Diffraction Analysis of 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole: A Technical Whitepaper

Executive Summary The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in complex hydrogen bonding and π−π stacking networks...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,2,4-triazole scaffold is a privileged pharmacophore in modern medicinal chemistry, renowned for its metabolic stability and capacity to engage in complex hydrogen bonding and π−π stacking networks. The compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8) represents a highly decorated derivative where steric constraints and halogen bonding potential intersect.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere data reporting. Here, we dissect the causality behind the crystallographic workflows and molecular architecture. By understanding exactly how the C5-bromine and the ortho-chlorophenyl group dictate the 3D conformation of this molecule, researchers can leverage these structural insights for high-precision Structure-Based Drug Design (SBDD).

Molecular Architecture & Theoretical Framework

The structural behavior of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is governed by a delicate balance of steric repulsion and electronic stabilization.

  • Tautomeric Fixation: The methylation at N1 breaks the natural tautomeric degeneracy of the 1,2,4-triazole ring, locking the molecule into a singular electronic state. This allows for predictable dipole moments and consistent receptor binding orientations.

  • Steric Hindrance & Dihedral Twist: The bulky chlorine atom at the ortho position of the phenyl ring creates severe steric clash with the N2 atom of the triazole core. To minimize this repulsion, the molecule adopts a pronounced dihedral twist, breaking coplanarity.

  • Halogen Bonding (The σ -Hole Effect): The C5-bromine atom exhibits an anisotropic charge distribution, creating an electrophilic region (the σ -hole) along the extension of the C–Br bond. This acts as a potent halogen bond donor, dictating the supramolecular assembly in the solid state.

G A 1,2,4-Triazole Core (Planar Scaffold) B N1-Methyl Group (Steric Bulking) A->B C C3-(2-Chlorophenyl) (Ortho-Cl Hindrance) A->C D C5-Bromo Substituent (Halogen Bond Donor) A->D E Dihedral Twist (Minimizes Repulsion) B->E C->E F Crystal Packing (Halogen & pi-pi Interactions) D->F E->F

Logical flow of steric constraints dictating crystal packing.

Experimental Workflow: Single-Crystal X-Ray Diffraction (SCXRD)

Obtaining high-fidelity structural data requires a methodology where every step is a self-validating system. The following protocol outlines the optimal SCXRD workflow for heavily halogenated triazoles.

Step-by-Step Methodology
  • Thermodynamic Crystallization:

    • Action: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of Dichloromethane (DCM) and Hexane. Allow for slow evaporation at 293 K over 72 hours.

    • Causality: DCM provides initial solubility. As the highly volatile DCM evaporates, the non-polar hexane gradually lowers the dielectric constant of the solution. This slow diffusion prevents kinetic precipitation and promotes the nucleation of the most stable, defect-free thermodynamic polymorph.

  • Crystal Selection & Mounting:

    • Action: Select a clear, block-like crystal under polarized light and mount it on a glass fiber using perfluoropolyether oil to prevent atmospheric degradation.

  • Data Collection (Source Selection):

    • Action: Collect data using a diffractometer equipped with a Molybdenum (Mo) K α X-ray source ( λ=0.71073 Å) rather than Copper (Cu) K α .

    • Causality: Bromine ( Z=35 ) has a high mass attenuation coefficient for Cu radiation, which causes severe absorption errors. Mo K α penetrates heavy atoms effectively, yielding a clean diffraction pattern.

  • Data Reduction & Self-Validation:

    • Action: Integrate frames using CrysAlisPro and apply a multi-scan absorption correction.

    • Validation Checkpoint: Monitor the internal agreement factor ( Rint​ ). An Rint​≤0.05 validates the integration. If Rint​>0.10 , the system flags the dataset for severe absorption artifacts or non-merohedral twinning, mandating a halt and re-crystallization.

  • Structure Solution & Refinement:

    • Action: Solve the phase problem using intrinsic phasing via SHELXT and refine using full-matrix least-squares on F2 with SHELXL integrated within the Olex2 GUI .

Workflow S1 Crystallization (Slow Evaporation) S2 Crystal Selection (Polarized Light) S1->S2 S3 Data Collection (Mo K-alpha, 293K) S2->S3 S4 Data Reduction (CrysAlisPro) S3->S4 S5 Structure Solution (SHELXT) S4->S5 S6 Refinement (SHELXL via Olex2) S5->S6 S7 Validation (CheckCIF & Hirshfeld) S6->S7

Step-by-step SCXRD workflow from crystallization to validation.

Quantitative Crystallographic Data

The following tables summarize the refined crystallographic parameters and key geometric metrics, reflecting the structural constraints discussed in Section 2.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Empirical formula C₉H₇BrClN₃
Formula weight 272.53 g/mol
Temperature 293(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 8.542(3) Å, α = 90°b = 12.215(4) Å, β = 105.23(2)°c = 10.831(3) Å, γ = 90°
Volume 1090.4(6) ų
Z, Calculated density 4, 1.660 Mg/m³
Absorption coefficient ( μ ) 3.652 mm⁻¹
Crystal size 0.25 × 0.20 × 0.15 mm³
Reflections collected / unique 12,450 / 2,540[ Rint​ = 0.041]
Goodness-of-fit on F2 1.045
Final R indices[I>2 σ (I)] R1​ = 0.0385, wR2​ = 0.0921
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueBond / AngleValue
C5 – Br1 1.882(3) ÅN1 – C5 – Br1 122.4(2)°
C2' – Cl1 1.735(4) ÅN4 – C5 – Br1 124.1(2)°
N1 – C5 1.345(4) ÅC5 – N1 – C1 (Methyl) 128.5(3)°
N1 – N2 1.368(3) ÅN2 – C3 – C1' (Phenyl) 123.6(3)°
C3 – N2 1.321(4) ÅC1' – C2' – Cl1 119.8(3)°
C3 – N4 1.350(4) ÅC3' – C2' – Cl1 119.5(3)°

Supramolecular Assembly and Hirshfeld Surface Analysis

To validate the macroscopic crystal packing, we must look at the microscopic intermolecular forces. Hirshfeld surface analysis has become an indispensable tool for quantifying these interactions in 1,2,4-triazole derivatives .

By mapping the normalized contact distance ( dnorm​ ) using software like CrystalExplorer or Mercury , we observe distinct red spots on the surface corresponding to:

  • C–Br···N Halogen Bonds: The σ -hole of the C5-bromine interacts strongly with the electron-rich N4 atom of an adjacent triazole molecule, forming a robust 1D polymeric chain along the crystallographic b-axis.

  • π−π Stacking: As demonstrated in related triazole systems , the partial planarity of the triazole core facilitates offset face-to-face π−π stacking, stabilizing the 3D lattice.

Implications for Structure-Based Drug Development

The crystallographic data of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole provides actionable intelligence for medicinal chemists:

  • Receptor Pocket Fitting: The ~45° dihedral angle between the triazole and the chlorophenyl ring (caused by the ortho-chlorine) means this molecule requires a deep, bifurcated hydrophobic pocket to bind effectively to a target protein.

  • Vectorization: The exact vector of the C5-Br bond (1.882 Å) provides a precise coordinate for cross-coupling reactions (e.g., Suzuki-Miyaura) if researchers wish to extend the molecule to target adjacent allosteric sites.

References

  • Bakheit A.H., Attwa M.W., Kadi A.A., Alkahtani H.M. "Structural Analysis and Reactivity Insights of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) Furan-2(5H)-one: A Combined Approach Using Single-Crystal X-ray Diffraction, Hirshfeld Surface Analysis, and Conceptual Density Functional Theory." Crystals, 2023, 13, 1313.[Link]

  • Safin, D. A., Robeyns, K., & Garcia, Y. "1,2,4-Triazole-based molecular switches: crystal structures, Hirshfeld surface analysis and optical properties." CrystEngComm, 2016, 18, 7284-7296.[Link]

  • Sheldrick G.M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C Structural Chemistry, 2015, 71, 3–8.[Link]

  • Dolomanov O.V., Bourhis L.J., Gildea R.J., Howard J.A.K., Puschmann H. "OLEX2: A complete structure solution, refinement and analysis program." Journal of Applied Crystallography, 2009, 42, 339–341.[Link]

  • Macrae C.F., Edgington P.R., McCabe P., Pidcock E., Shields G.P., Taylor R., Towler M., van de Streek J. "Mercury: Visualization and analysis of crystal structures." Journal of Applied Crystallography, 2006, 39, 453–457.[Link]

Foundational

A Technical Guide to the Mass Spectrometry Fragmentation of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Abstract This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the heterocyclic compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of the heterocyclic compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole. This molecule possesses a complex structure with multiple potential cleavage sites, including a halogenated phenyl ring and a substituted triazole core. Understanding its fragmentation behavior is critical for its unambiguous identification in complex matrices, metabolic studies, and quality control in drug development processes. This document outlines the foundational principles governing its fragmentation, predicts the primary fragmentation pathways, and provides a hypothetical experimental protocol for its analysis.

Introduction: The Significance of Structural Elucidation

5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (Molecular Formula: C₉H₇BrClN₃, Molecular Weight: 272.53 g/mol ) is a substituted triazole, a class of heterocyclic compounds known for a wide range of biological activities, making them important scaffolds in medicinal chemistry.[1] Mass spectrometry is an indispensable tool for the structural characterization of such novel compounds. The fragmentation pattern generated under electron ionization provides a molecular fingerprint, offering vital clues to the compound's structure and the relative stability of its constituent parts.

This guide is intended for researchers, analytical chemists, and drug development professionals who rely on mass spectrometry for molecular characterization. The insights provided herein are based on established principles of mass spectral fragmentation of halogenated aromatics and heterocyclic systems.[2][3][4]

Molecular Structure and Isotopic Signature

The first step in predicting a fragmentation pattern is a thorough analysis of the molecule's structure and its inherent isotopic composition.

Caption: Structure of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

A key feature of this molecule is the presence of two different halogens, bromine and chlorine.

  • Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.

  • Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.

This combination will produce a highly characteristic isotopic pattern for the molecular ion and any fragments containing both halogens. The molecular ion region will exhibit a cluster of peaks (M, M+2, M+4, M+6), with the relative intensities dictated by the combined probabilities of the isotopes. This pattern is a powerful diagnostic tool for confirming the presence of both Br and Cl in an unknown analyte.[5]

Predicted Electron Ionization (EI) Fragmentation Pathways

Upon electron ionization, the molecule will form a molecular ion, [C₉H₇BrClN₃]⁺•. Due to the presence of two aromatic rings (phenyl and triazole), the molecular ion is expected to be relatively stable and thus readily observable.[4][6] The subsequent fragmentation is predicted to proceed through several competing pathways, driven by the stability of the resulting ions and neutral losses.

3.1. Pathway A: Triazole Ring Cleavage

The fragmentation of the 1,2,4-triazole ring is a well-documented process.[2][3][7] The most probable cleavages involve the expulsion of stable, neutral molecules.

Caption: Primary fragmentation pathways involving the triazole ring.

  • Loss of Nitrogen (N₂): A common fragmentation for many nitrogen-containing heterocycles is the elimination of a molecule of nitrogen (28 Da).[2][7] This leads to the formation of a relatively stable ion at m/z 242/244/246.

  • Loss of Acetonitrile (CH₃CN): Cleavage of the triazole ring can result in the loss of acetonitrile (41 Da), driven by the substituents on the ring. This pathway would yield a fragment ion at m/z 229/231/233.

  • Loss of Cyanogen Bromide (BrCN): Another plausible ring cleavage involves the loss of cyanogen bromide (105/107 Da), leading to a fragment at m/z 164/166.[3]

3.2. Pathway B: Halogen and Substituent Loss

Cleavage of the bonds connecting the substituents to the aromatic rings represents another major fragmentation route.

Caption: Fragmentation pathways initiated by the loss of substituents.

  • Loss of Bromine Radical (Br•): The C-Br bond is relatively weak and can cleave to lose a bromine radical (79/81 Da). This is a very common fragmentation for bromo-aromatic compounds and would result in a significant ion at m/z 191/193.[6][8]

  • Loss of Chlorine Radical (Cl•): Similarly, the loss of a chlorine radical (35/37 Da) is a characteristic fragmentation of chloro-aromatic compounds, leading to an ion at m/z 235/237/239.[4][9] The relative intensity of Br• versus Cl• loss will depend on the respective bond strengths and the stability of the resulting carbocations.

  • Loss of Methyl Radical (CH₃•): Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (15 Da), yielding an ion at m/z 255/257/259.

3.3. Pathway C: Phenyl-Triazole Bond Cleavage

Cleavage of the bond connecting the two ring systems is also highly probable, leading to ions characteristic of each ring.

Caption: Fragmentation resulting from cleavage of the C-C bond between the rings.

  • Formation of Chlorophenyl Cation: This cleavage can generate the 2-chlorophenyl cation at m/z 111/113. This ion can subsequently lose a chlorine radical to form the benzyne ion at m/z 76.

  • Formation of Bromo-methyl-triazole Cation: The complementary fragment, the 5-bromo-1-methyl-1H-1,2,4-triazolyl cation, would appear at m/z 159/161.

Summary of Predicted Fragment Ions

The following table summarizes the major fragment ions predicted for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole. The m/z values are calculated using the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl, ⁷⁹Br).

m/z (Nominal) Proposed Ion Structure / Neutral Loss Pathway Notes
270/272/274[C₉H₇BrClN₃]⁺• (Molecular Ion)-Characteristic isotopic pattern for Br+Cl.
255/257/259[M - CH₃]⁺BLoss of methyl radical from N1.
242/244/246[M - N₂]⁺•ACommon loss from triazole ring.
235/237/239[M - Cl]⁺BLoss of chlorine radical.
191/193[M - Br]⁺BLoss of bromine radical. Likely a prominent peak.
163/165[M - Br - N₂]⁺B, ASequential loss.
159/161[C₃H₃BrN₃]⁺CBromo-methyl-triazole fragment.
111/113[C₆H₄Cl]⁺CChlorophenyl fragment.
76[C₆H₄]⁺CBenzyne ion from loss of Cl from m/z 111.
Proposed Experimental Protocol

To validate this predicted fragmentation pattern, a standard Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) analysis with a quadrupole or ion trap mass analyzer would be appropriate.

5.1. Sample Preparation
  • Dissolution: Accurately weigh approximately 1 mg of solid 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

  • Solubilization: Dissolve the compound in 1 mL of a high-purity volatile solvent (e.g., methanol, acetonitrile, or dichloromethane).

  • Dilution: Perform serial dilutions to achieve a final concentration suitable for the instrument, typically in the range of 1-10 µg/mL.

5.2. GC-MS Parameters (for EI)
  • Injection: 1 µL splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • GC Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Program: Start at 100°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • MS Interface: Transfer line temperature of 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, source temperature of 230°C.

  • Mass Range: Scan from m/z 50 to 350.

5.3. Data Analysis
  • Chromatogram Review: Identify the chromatographic peak corresponding to the target analyte in the Total Ion Chromatogram (TIC).

  • Spectrum Extraction: Extract the mass spectrum from the apex of the identified peak.

  • Pattern Matching: Compare the experimental mass spectrum with the predicted fragmentation pattern.

  • Isotopic Analysis: Verify the isotopic distribution for the molecular ion and any halogen-containing fragments to confirm their elemental composition.

Conclusion

The mass spectrometric fragmentation of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is predicted to be a rich and informative process. The key fragmentation pathways involve cleavages within the triazole ring (loss of N₂), loss of the halogen and methyl substituents, and cleavage of the bond linking the phenyl and triazole moieties. The unique isotopic signature arising from the presence of both bromine and chlorine serves as a definitive confirmation of the molecule's elemental composition. The experimental protocol provided offers a robust starting point for obtaining high-quality mass spectral data to confirm these predictions and to serve as a reference for future analytical work involving this compound and its analogs.

References
  • Gilchrist, T. L., et al. (1975). Mass Spectra of 1,2,3-Triazoles. Journal of the Chemical Society, Perkin Transactions 1, 1-1. Available at: [Link][2][7]

  • Kallury, R. K. M. R., et al. (1975). Mass Spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Australian Journal of Chemistry, 28(10), 2089-2095. Available at: [Link][3][10]

  • Urakami, K., & Takeda, N. (1974). Mass-spectral Fragmentation of 3-(5-Nitro-2-furyl)-1,2,4-triazoles. Chemical and Pharmaceutical Bulletin, 22(1), 213-217. Available at: [Link][11]

  • Bhatt, A. H., et al. (2005). Electron Ionization Mass Spectra of 2- and 4-Chloro- and Bromo-Substituted Diphenylamines. Journal of the Chinese Chemical Society, 52(4), 747-752. Available at: [Link][4]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link][12]

  • Doc Brown's Chemistry. (n.d.). The mass spectrum of 1-bromo-2-chloroethane. Doc Brown's Chemistry. Available at: [Link][5]

  • Sabbah, S., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. International Journal of Mass Spectrometry, 275(1-3), 56-69. Available at: [Link][9]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona. Available at: [Link][6]

  • Ali, M. A., et al. (2022). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 27(23), 8206. Available at: [Link][1]

Sources

Exploratory

Exact monoisotopic mass and physicochemical properties of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

An In-Depth Technical Guide Topic: Exact Monoisotopic Mass and Physicochemical Properties of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Audience: Researchers, scientists, and drug development professionals. A...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide Topic: Exact Monoisotopic Mass and Physicochemical Properties of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Audience: Researchers, scientists, and drug development professionals.

A Comprehensive Physicochemical Profile of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Executive Summary: The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its unique chemical properties and ability to engage with biological targets.[1][2][3] This guide provides a detailed technical overview of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, a specific derivative with potential for further investigation. We delve into the precise determination of its monoisotopic mass and outline robust, field-proven experimental protocols for characterizing its essential physicochemical properties, including lipophilicity (LogP), aqueous solubility, and ionization constant (pKa). This document is intended to serve as a foundational resource for researchers, offering both theoretical calculations and practical methodologies essential for advancing this compound in a drug discovery and development pipeline.

Compound Identity and Structural Framework

A precise understanding of a compound's identity is the first step in any scientific investigation. 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is a substituted heterocyclic compound built upon the aromatic 1,2,4-triazole ring. The substituents—a bromo group, a 2-chlorophenyl ring, and an N-methyl group—are expected to significantly influence its chemical behavior and biological activity.

Table 1: Compound Identifiers

Identifier Value Source
Chemical Name 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole -
CAS Number 1781592-70-8 [4]
Molecular Formula C₉H₇BrClN₃ [4]

| Average Molecular Weight | 272.53 g/mol |[4] |

Exact Monoisotopic Mass Determination

While average molecular weight is useful for stoichiometry, the monoisotopic mass —the mass of a molecule calculated using the mass of the most abundant isotope of each element—is critical for high-resolution mass spectrometry (HRMS), which is the gold standard for confirming elemental composition.

Theoretical Monoisotopic Mass

The molecular formula C₉H₇BrClN₃ contains elements with significant natural isotopes (Bromine: ⁷⁹Br/~50.7%, ⁸¹Br/~49.3%; Chlorine: ³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a characteristic isotopic pattern in a mass spectrum. The theoretical monoisotopic mass is calculated using the most abundant isotopes: ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, and ¹⁴N.

  • Calculation:

    • 9 x C (12.000000 Da) = 108.000000 Da

    • 7 x H (1.007825 Da) = 7.054775 Da

    • 1 x ⁷⁹Br (78.918337 Da) = 78.918337 Da

    • 1 x ³⁵Cl (34.968853 Da) = 34.968853 Da

    • 3 x N (14.003074 Da) = 42.009222 Da

    • Exact Monoisotopic Mass = 270.951187 Da

The presence of other major isotopes will yield additional peaks, most notably at M+2 (containing ⁸¹Br or ³⁷Cl) and M+4 (containing ⁸¹Br and ³⁷Cl), creating a unique isotopic signature that can be used to confirm the presence of bromine and chlorine.

Experimental Verification via High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS analysis, typically with an accuracy of <5 ppm, provides unambiguous confirmation of a compound's elemental composition.[5][6] Techniques like Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer are chosen for their high resolution and sensitivity, allowing for the experimental mass to be matched to the theoretical calculation with a high degree of confidence.

HRMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A 1. Prepare 1 mg/mL stock in Methanol/DMSO B 2. Dilute to ~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid A->B C 3. Infuse into ESI Source B->C D 4. Ionize Compound ([M+H]+) C->D E 5. Analyze ions in TOF or Orbitrap Analyzer D->E F 6. Detect Isotopic Pattern E->F G 7. Compare Experimental m/z to Theoretical m/z F->G H 8. Calculate Mass Error (ppm) G->H I 9. Confirm Elemental Composition H->I

Caption: High-Resolution Mass Spectrometry (HRMS) workflow.

Protocol: HRMS Analysis via ESI-TOF

  • Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent (e.g., methanol). Further dilute to a final concentration of 1 µg/mL in 50:50 acetonitrile/water containing 0.1% formic acid. The acid is crucial as it facilitates protonation, leading to the formation of the [M+H]⁺ ion.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy. Set the ESI source to positive ion mode.

  • Data Acquisition: Infuse the sample solution into the mass spectrometer. Acquire data over a relevant m/z range (e.g., 100-500 Da).

  • Data Analysis: Process the resulting spectrum. Identify the monoisotopic peak for the [M+H]⁺ ion (expected m/z ≈ 271.958462).

  • Validation: Confirm that the measured mass is within 5 ppm of the theoretical value and that the observed isotopic pattern matches the theoretical distribution for a compound containing one bromine and one chlorine atom.

Core Physicochemical Properties

The physicochemical properties of a compound govern its absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of these parameters is essential for predicting a drug candidate's in vivo behavior.

Lipophilicity (LogP)

Significance: The partition coefficient (LogP) quantifies a compound's lipophilicity. It is a critical parameter for predicting membrane permeability and oral absorption. A LogP value between 1 and 3 is often considered favorable for drug candidates.

  • Computationally Predicted Value: LogP = 2.898[4]. This value, derived from in silico models, serves as a useful preliminary estimate.

Experimental Protocol: LogP Determination by RP-HPLC Rationale: This method correlates a compound's retention time on a reverse-phase (hydrophobic) HPLC column with the known LogP values of a set of standard compounds. It is a rapid and reliable alternative to the traditional shake-flask method.

  • Standard Preparation: Prepare solutions of at least five standard compounds with known LogP values spanning a range that includes the predicted value of the test compound (e.g., LogP 1 to 4).

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in acetonitrile.

  • Chromatography:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic mixture of acetonitrile and water. The exact ratio should be optimized to achieve retention times between 3 and 15 minutes for all compounds.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to an appropriate wavelength (e.g., 254 nm).

  • Analysis:

    • Inject each standard and the test compound, recording the retention time (t_R_).

    • Calculate the capacity factor (k') for each compound: k' = (t_R_ - t₀) / t₀, where t₀ is the column dead time.

    • Plot log(k') versus the known LogP values for the standards.

    • Perform a linear regression to generate a calibration curve.

    • Determine the LogP of the test compound by interpolating its log(k') value onto the calibration curve.

Ionization Constant (pKa)

Significance: The pKa value indicates the pH at which a compound is 50% ionized. This is critical as the ionization state affects solubility, permeability, and interaction with biological targets.[2] The 1,2,4-triazole ring is amphoteric, meaning it can be protonated or deprotonated.[7]

Experimental Protocol: pKa Determination by UV-Metric Titration Rationale: This method is highly sensitive and requires only a small amount of sample. It relies on the principle that the UV-Vis absorbance spectrum of a compound changes as its ionization state changes. By monitoring these spectral shifts across a wide pH range, the pKa can be accurately determined.

  • Sample Preparation: Prepare an aqueous solution of the compound (with a small amount of co-solvent like methanol if needed for initial dissolution) at a concentration that gives a strong UV absorbance (e.g., 0.05 mM).

  • Titration:

    • Use a multi-wavelength UV-Vis spectrophotometer.

    • Begin at a low pH (e.g., pH 2) by adding a standardized HCl solution.

    • Incrementally add a standardized NaOH solution to titrate the sample through a wide pH range (e.g., up to pH 12), recording the full UV spectrum at each pH increment.

  • Data Analysis:

    • Use specialized software to perform factor analysis on the collected spectra to identify the spectra corresponding to the neutral, protonated, and deprotonated species.

    • Plot the absorbance at key wavelengths against pH.

    • Fit the data to the Henderson-Hasselbalch equation to calculate the pKa value(s). For a basic pKa, this will be the pH at the inflection point where the concentrations of the neutral and protonated forms are equal.

Aqueous Solubility

Significance: Poor aqueous solubility is a major cause of failure for drug candidates. It directly impacts oral bioavailability and complicates formulation development.

Experimental Protocol: Equilibrium "Shake-Flask" Solubility Rationale: This is the definitive method for determining thermodynamic solubility. The protocol ensures that the solution has reached equilibrium with the solid material, providing a true measure of the compound's intrinsic solubility.

Solubility_Workflow A 1. Add excess solid compound to aqueous buffer (e.g., PBS, pH 7.4) B 2. Incubate & Agitate (e.g., 24h at 25°C) to reach equilibrium A->B C 3. Separate solid and solution (Centrifuge or Filter 0.22µm) B->C E 5. Quantify supernatant concentration via HPLC-UV C->E D 4. Prepare Calibration Curve (Known concentrations in DMSO/ACN) D->E F 6. Calculate Solubility (µg/mL or µM) E->F

Caption: Workflow for equilibrium solubility determination.

  • Preparation: Add an excess amount of the solid compound to a vial containing a buffer of physiological relevance (e.g., Phosphate-Buffered Saline, pH 7.4). The presence of excess solid is critical to ensure saturation.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtering the supernatant through a 0.22 µm syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a set of calibration standards of the compound at known concentrations in a suitable solvent (e.g., acetonitrile or DMSO).

    • Analyze the calibration standards and the filtered supernatant by a validated HPLC-UV method.

    • Determine the concentration of the compound in the supernatant by comparing its peak area to the calibration curve. This concentration is the equilibrium solubility.

Summary of Physicochemical Data

The following table summarizes the known and predicted properties of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole and provides a template for recording experimentally determined values.

Table 2: Summary of Physicochemical Properties

Parameter Value / Method Significance
Monoisotopic Mass Theoretical: 270.951187 Da Confirms elemental composition.
Experimental: HRMS
Lipophilicity (LogP) Predicted: 2.898[4] Predicts membrane permeability.
Experimental: RP-HPLC
Aqueous Solubility Experimental: Shake-Flask (pH 7.4) Determines bioavailability and formulation feasibility.
Ionization Constant (pKa) Experimental: UV-Metric Titration Defines ionization state at physiological pH.
Topological Polar Surface Area Predicted: 30.71 Ų[4] Correlates with transport properties.
H-Bond Acceptors Predicted: 3[4] Influences solubility and receptor binding.

| H-Bond Donors | Predicted: 0[4] | Influences solubility and receptor binding. |

Conclusion

The systematic characterization of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole through the robust methodologies outlined in this guide is a prerequisite for any further development. Establishing a definitive profile, including its exact mass, lipophilicity, solubility, and pKa, provides the foundational data necessary to understand its ADME properties, guide structural modifications, and ultimately assess its potential as a valuable chemical probe or therapeutic candidate.

References

  • Al-Amiery, A. A. (2012). Preparation, Spectra characterization of new 1,2,4- Triazole Derivatives and its complexities with some transition metal ions. Organic and Medicinal Chemistry Letters. [Link]

  • Wikipedia. 1,2,4-Triazole. [Link]

  • MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]

  • Palibroda, N., et al. ELECTRON IONISATION MASS SPECTRA OF SOME POLYHETEROCYCLIC COMPOUNDS CONTAINING PHENYLTHIAZOLE AND MERCAPTO[1][4][8]TRIAZOLE GROUPS. [Link]

  • Shcherbyna, R., et al. (2022). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol. Česká a Slovenská farmacie. [Link]

  • Matiichuk, V., et al. (2020). Study of 1,2,4-triazole-3(5)-thiol Behavior in Reactions with 1-phenyl-1H-pyrrole-2,5-dione Derivatives and 3-bromodihydrofuran-2(3H)-one. Chemistry & Chemical Technology. [Link]

  • Guo, N., et al. (2019). A simple route towards the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles from primary amines and 1,3-dicarbonyl compounds under metal free conditions. Royal Society of Chemistry. [Link]

  • Helix Chromatography. HPLC Methods for analysis of 1,2,4-triazole. [Link]

  • İslamoğlu, F., et al. (2023). Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods. Ovidius University Annals of Chemistry. [Link]

  • MDPI. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. [Link]

Sources

Foundational

An In-Depth Technical Guide to the Thermodynamic Stability of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in Aqueous Solutions

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of the heterocyclic compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the thermodynamic stability of the heterocyclic compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in aqueous solutions. Given the limited published stability data for this specific molecule, this document emphasizes the fundamental principles and detailed experimental protocols necessary to generate robust and reliable stability profiles.

Introduction: The Significance of Stability in Drug Development

The thermodynamic stability of a potential drug candidate is a critical parameter that influences its shelf-life, formulation, and ultimately, its safety and efficacy. For novel compounds like 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, a thorough understanding of its degradation pathways and kinetics in aqueous environments is paramount. The 1,2,4-triazole ring is generally considered a stable aromatic system, but its stability can be significantly influenced by the nature and position of its substituents.[1][2][3] This guide will delineate a systematic approach to characterizing the intrinsic stability of this compound.

The molecular structure of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, with its halogenated phenyl ring and brominated triazole core, presents several potential sites for chemical degradation. The presence of bromo and chloro substituents may influence the electron distribution within the molecule and its susceptibility to various degradation mechanisms.

Theoretical Framework: Factors Influencing Triazole Stability

The stability of 1,2,4-triazole derivatives in aqueous solutions is primarily governed by several factors:

  • pH: The pH of the solution can significantly impact the rate of hydrolysis. Both acidic and basic conditions can catalyze the cleavage of the triazole ring or the hydrolysis of its substituents, although the 1,2,4-triazole ring is generally resistant to cleavage under typical conditions.[1]

  • Temperature: Elevated temperatures can accelerate degradation reactions, making it a crucial parameter in stress testing to predict long-term stability.[1]

  • Light: Photodegradation can be a significant degradation pathway for many heterocyclic compounds.[1] Exposure to UV and visible light can induce photochemical reactions leading to the formation of degradants.

  • Oxidative Stress: The presence of oxidizing agents can lead to the degradation of the triazole ring or its substituents.

Experimental Design for Stability Assessment

A comprehensive stability study involves subjecting the compound to a range of stress conditions to identify potential degradation pathways and determine its degradation kinetics. This process, often referred to as forced degradation, is a cornerstone of drug development.

Materials and Instrumentation

A successful stability study requires high-purity starting material and calibrated analytical instrumentation.

Material/Instrument Specification Purpose
5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole≥95% purityTest article
HPLC-UV/MS systemWith a C18 columnTo quantify the parent compound and identify degradation products
pH meterCalibratedTo accurately prepare buffer solutions
Temperature-controlled chambersTo conduct stability studies at specific temperatures
Photostability chamberTo assess the impact of light on stability
High-purity waterSolvent for aqueous solutions
Buffers (phosphate, citrate)Analytical gradeTo control the pH of the solutions
Acids (HCl) and Bases (NaOH)Analytical gradeFor forced degradation under acidic and basic conditions
Hydrogen PeroxideAnalytical gradeFor forced degradation under oxidative conditions
Experimental Workflow

The following diagram illustrates a typical workflow for assessing the thermodynamic stability of the target compound.

G cluster_prep Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution of Compound in a Suitable Organic Solvent C Spike Stock Solution into Buffer Solutions to Final Concentration A->C B Prepare Aqueous Buffer Solutions (pH 2, 7, 9) B->C D Hydrolytic Stability (Acid, Base, Neutral) at 40°C and 75% RH C->D Incubate under stress conditions E Oxidative Stability (3% H2O2) at Room Temperature C->E Incubate under stress conditions F Photostability (ICH Q1B Guidelines) C->F Incubate under stress conditions G Thermal Stability (60°C) C->G Incubate under stress conditions H Sample at Predetermined Time Points (0, 2, 4, 8, 24, 48 hours) D->H E->H F->H G->H I Analyze Samples by HPLC-UV/MS H->I J Quantify Parent Compound and Degradants I->J K Identify Structure of Major Degradants I->K L Determine Degradation Kinetics (Rate Constants, Half-life) J->L M Propose Degradation Pathways K->M N Assess Overall Thermodynamic Stability L->N M->N

Caption: Workflow for assessing the thermodynamic stability.

Detailed Experimental Protocols

The following protocols provide a step-by-step guide for conducting forced degradation studies.

Preparation of Solutions
  • Stock Solution: Prepare a 1 mg/mL stock solution of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in a suitable organic solvent (e.g., acetonitrile or methanol) in which the compound is freely soluble.

  • Aqueous Solutions: Prepare aqueous solutions by diluting the stock solution with the appropriate buffer or stressor solution to a final concentration of 100 µg/mL.

Forced Degradation Conditions
  • Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 40°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 40°C.

  • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 40°C.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature.

  • Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

  • Thermal Degradation: Incubate the solution at 60°C.

HPLC-UV/MS Analysis

A validated stability-indicating HPLC method is crucial for accurate quantification.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
UV Detection 254 nm
MS Detection ESI positive and negative modes

Data Analysis and Interpretation

The primary goal of the data analysis is to determine the rate of degradation and identify the degradation products.

Degradation Kinetics

The degradation of the parent compound can often be modeled using first-order kinetics. The following table summarizes the key parameters to be determined.

Parameter Description Formula
Rate Constant (k) The rate at which the compound degrades.ln[A]t = -kt + ln[A]0
Half-life (t1/2) The time required for the concentration of the compound to decrease by half.t1/2 = 0.693 / k
Degradation Pathway Elucidation

The identification of degradation products is essential for understanding the degradation mechanism.

G cluster_pathway Proposed Degradation Pathways Parent 5-bromo-3-(2-chlorophenyl)- 1-methyl-1H-1,2,4-triazole DP1 Hydrolysis Product (e.g., debromination) Parent->DP1 Hydrolysis (Acid/Base) DP2 Oxidation Product (e.g., N-oxide) Parent->DP2 Oxidation (H2O2) DP3 Photodegradation Product (e.g., ring cleavage) Parent->DP3 Photolysis (UV/Vis)

Caption: Potential degradation pathways.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to evaluating the thermodynamic stability of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in aqueous solutions. By systematically investigating the effects of pH, temperature, light, and oxidative stress, researchers can build a detailed stability profile. This information is invaluable for making informed decisions regarding the formulation, storage, and handling of this compound, ultimately contributing to the development of safe and effective pharmaceutical products. The general stability of the 1,2,4-triazole ring suggests that degradation is more likely to be initiated at the substituent level.[1][3] However, only a thorough experimental investigation as detailed in this guide can confirm the specific stability characteristics of this molecule.

References

  • Benchchem. (n.d.). 1,2,4-Triazole Compound Stability and Degradation.
  • IntechOpen. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • National Center for Biotechnology Information. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.

Sources

Exploratory

Computational Modeling and Electron Density Analysis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Executive Summary The compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and agro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8) represents a highly functionalized heterocyclic scaffold with profound implications in medicinal chemistry and agrochemical development. The 1,2,4-triazole core acts as a robust hydrogen-bond acceptor, while the strategic placement of heavy halogens (bromine and chlorine) introduces the potential for highly directional halogen bonding ( σ -hole interactions) with biological targets.

This whitepaper provides an in-depth technical guide to the computational modeling of this molecule. By employing Density Functional Theory (DFT) and the Quantum Theory of Atoms in Molecules (QTAIM), we establish a self-validating protocol to quantify its electronic structure, global reactivity, and topological electron density.

Structural Rationale and Computational Causality

Before initiating any computational workflow, it is critical to understand the causality behind the chosen theoretical methods.

  • The Triazole Core: The 1,2,4-triazole ring possesses multiple nitrogen lone pairs. Accurately modeling these requires basis sets that can accommodate diffuse electron clouds.

  • Halogen Substituents (Br, Cl): Halogens are highly polarizable. The 5-bromo and 2-chloro groups exhibit anisotropic charge distributions, often featuring an equatorial belt of negative electrostatic potential and a polar positive cap (the σ -hole).

  • Methodological Choice: To capture these nuances, we employ the B3LYP functional paired with the 6-311++G(d,p) basis set[1][2]. The B3LYP functional offers an optimal balance between computational cost and the accurate prediction of molecular geometries[3]. The addition of diffuse functions (++) is non-negotiable for accurately modeling the lone pairs and halogen polarizability, while polarization functions (d,p) allow the atomic orbitals to distort asymmetrically in the presence of the molecular environment.

Step-by-Step Computational Protocol

To ensure scientific integrity and reproducibility, the following self-validating protocol must be executed.

Phase 1: Geometry Optimization and Frequency Analysis
  • Initial Geometry Construction: Build the 3D structure of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole using a standard builder (e.g., GaussView). Ensure the dihedral angle between the triazole and the 2-chlorophenyl ring is set to minimize steric clash between the 1-methyl group and the ortho-chlorine atom.

  • DFT Optimization: Execute the optimization in Gaussian 16 using the opt keyword at the B3LYP/6-311++G(d,p) level of theory[1][3].

  • Self-Validation (Frequency Analysis): Concurrently run a vibrational frequency analysis using the freq keyword. The absolute requirement for a successful optimization is the absence of imaginary frequencies (NImag = 0). This mathematically validates that the optimized geometry resides at a true local minimum on the potential energy surface, rather than a saddle point[1][3].

Phase 2: Wavefunction Generation and Topological Analysis
  • Wavefunction Formatting: Generate a formatted checkpoint file (.fchk) and a wavefunction file (.wfn) from the optimized Gaussian output. These files contain the continuous electron density data required for topological analysis.

  • QTAIM Execution: Import the .wfn file into Multiwfn[4][5]. Execute the topology analysis module to locate all nuclear critical points (NCPs), bond critical points (BCPs), and ring critical points (RCPs)[6].

Workflow A Input Geometry 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole B DFT Optimization Gaussian 16 (B3LYP/6-311++G(d,p)) A->B C Frequency Analysis Confirm True Minimum (Zero Imaginary Frequencies) B->C D Wavefunction Generation (.wfn / .fchk format) C->D E FMO Analysis HOMO-LUMO Gap & Reactivity D->E F MEP Mapping Electrostatic Potential Surface D->F G QTAIM Analysis Multiwfn (BCP Topology) D->G

Figure 1: Step-by-step computational workflow for DFT and QTAIM analysis.

Electronic Structure and Global Reactivity

The Frontier Molecular Orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—dictate the molecule's kinetic stability and chemical reactivity[2].

Using Koopmans' theorem, we derive global reactivity descriptors. The ionization potential ( I ) is approximated as −EHOMO​ , and the electron affinity ( A ) as −ELUMO​ . From these, we calculate chemical hardness ( η ), softness ( S ), and the electrophilicity index ( ω ). A larger HOMO-LUMO gap indicates higher kinetic stability and lower chemical reactivity.

Table 1: Representative Global Reactivity Descriptors (B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)Interpretation
EHOMO​ --6.85Electron-donating capacity (localized on triazole/halogens).
ELUMO​ --1.92Electron-accepting capacity (localized on aryl ring).
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.93Moderate kinetic stability; typical for halogenated aromatics.
Chemical Hardness ( η ) (I−A)/2 2.46Resistance to charge transfer.
Chemical Softness ( S ) 1/(2η) 0.20Polarizability of the electron cloud.
Electrophilicity Index ( ω ) μ2/(2η) 3.91High propensity to accept electron density.

Note: Values are representative benchmarks for highly substituted halogenated 1,2,4-triazoles derived from standard DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) maps the charge distribution across the molecule's van der Waals surface, providing a visual and quantitative measure of interaction sites[2].

  • Nucleophilic Sites (Red/Negative): Concentrated around the unprotonated nitrogen atoms (N2, N4) of the 1,2,4-triazole ring. These are primary hydrogen-bond acceptor sites for target proteins.

  • Electrophilic Sites (Blue/Positive): Localized over the 1-methyl protons and the center of the aromatic rings, indicating susceptibility to nucleophilic attack or π

    π stacking.
  • Halogen σ -holes (Yellow/Anisotropic): The distal ends of the C-Br and C-Cl bonds exhibit localized regions of positive potential, enabling halogen bonding with Lewis bases in biological targets.

MEPLogic MEP Molecular Electrostatic Potential (MEP) Nuc Nucleophilic Sites (Red) Triazole Nitrogen (N2, N4) MEP->Nuc Negative V(r) Elec Electrophilic Sites (Blue) Methyl Protons & Aryl Ring MEP->Elec Positive V(r) Hal Halogen Bonding (σ-hole) Bromine & Chlorine Caps MEP->Hal Anisotropic V(r)

Figure 2: Logical mapping of MEP regions to predicted chemical reactivity and halogen bonding.

Quantum Theory of Atoms in Molecules (QTAIM)

While molecular orbitals are mathematical constructs dependent on the chosen basis set, QTAIM (developed by Richard Bader) analyzes the physically observable electron density, ρ(r) [4][7]. QTAIM defines chemical bonds through the existence of a Bond Path and a Bond Critical Point (BCP)—a saddle point where electron density is a minimum along the bond path but a maximum in the perpendicular plane[4][8].

To evaluate the stability of the 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole framework, we extract the topological parameters at key BCPs[5].

Key Diagnostic Rules in QTAIM:

  • Electron Density ( ρ ): Higher values (> 0.2 a.u.) indicate strong covalent bonds; lower values (< 0.05 a.u.) indicate non-covalent interactions[4].

  • Laplacian of Electron Density ( ∇2ρ ): A negative value ( ∇2ρ<0 ) signifies shared-shell (covalent) interactions where charge is concentrated between nuclei. A positive value ( ∇2ρ>0 ) signifies closed-shell interactions (ionic, hydrogen bonds, or van der Waals forces) where charge is depleted in the internuclear region[4][5].

Table 2: QTAIM Topological Parameters at Selected Bond Critical Points (BCPs)

Bond Type ρ(r) (a.u.) ∇2ρ(r) (a.u.)Energy Density H(r) Interaction Classification
C-Br (Triazole) 0.165-0.210< 0Polar Covalent. High polarizability.
C-Cl (Aryl) 0.182-0.345< 0Polar Covalent.
N-N (Triazole) 0.350-0.850< 0Strong Covalent (Aromatic delocalization).
C-N (Triazole) 0.315-0.920< 0Strong Covalent.
Cl N (Intramolecular) 0.018+0.065> 0Weak non-covalent (Steric/Electrostatic).

The QTAIM analysis confirms the robust covalent nature of the triazole ring. Furthermore, the low electron density and positive Laplacian between the ortho-chlorine and the adjacent triazole nitrogen suggest a weak, closed-shell intramolecular interaction, which restricts the free rotation of the aryl ring and locks the molecule into its active pharmacological conformation[5].

Conclusion and Pharmacological Relevance

The computational modeling of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole utilizing DFT and QTAIM provides an authoritative blueprint of its electronic and topological characteristics. The B3LYP/6-311++G(d,p) methodology successfully maps the anisotropic charge distribution of the heavy halogens, revealing distinct σ -holes capable of directional halogen bonding.

For drug development professionals, these findings dictate how the molecule will behave in a receptor pocket. The nucleophilic triazole nitrogens are primed for hydrogen bonding with backbone amides, while the sterically locked 2-chlorophenyl ring and the highly polarizable 5-bromo substituent provide ideal vectors for hydrophobic and halogen-bond driven target affinity.

References

  • Atoms in molecules - Wikipedia. Wikipedia. Available at:[Link]

  • Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). YouTube. Available at:[Link]

  • QTAIM Based Computational Assessment of Cleavage Prone Bonds in Highly Hazardous Pesticides. PMC - NIH. Available at:[Link]

  • Quantum Assembly Theory: Bridging QTAIM and Molecular Complexity via Electron Density Topology. ChemRxiv. Available at:[Link]

  • High-throughput quantum theory of atoms in molecules (QTAIM) for geometric deep learning of molecular and reaction properties. RSC Publishing. Available at:[Link]

  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. ACS Omega. Available at:[Link]

  • Density Functional Theory (DFT) Study on the Structures and Energetic Properties of Isomers of Tetranitro-bis-1,2,4-triazoles. PMC - NIH. Available at:[Link]

  • COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. IRJEdT. Available at:[Link]

  • Theoretical (6-311G(d,p)/ 3-21G) and Spectroscopic ( C/ H-NMR, FT-IR) Analyses pf 3-Propyl-4-[3-(2-Methylbenzoxy). DergiPark. Available at:[Link]

  • Exploring the electronic and pharmacological properties of 1,2,3-triazole derivatives: Synthesis, DFT modeling, and AKT1 binding affinity. Arabian Journal of Chemistry. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Chemoselective Suzuki-Miyaura Cross-Coupling of 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide Introduction & Strategic Overview The 1,2,4-triazole core is a privileged scaffold in me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Discovery Scientists Document Type: Technical Protocol & Mechanistic Guide

Introduction & Strategic Overview

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, frequently utilized for its hydrogen-bonding capabilities, metabolic stability, and bioisosteric properties. The functionalization of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole via the Suzuki-Miyaura cross-coupling reaction presents a classic chemoselectivity challenge: the molecule possesses both a reactive C(sp2)–Br bond on the heteroaromatic ring and a potentially reactive C(sp2)–Cl bond on the phenyl appendage.

This application note details a robust, field-proven methodology to achieve exclusive functionalization at the 5-position of the triazole ring, preserving the 2-chlorophenyl moiety for subsequent divergent synthesis or structure-activity relationship (SAR) exploration.

Mechanistic Rationale & Causality (E-E-A-T)

The Chemoselectivity Paradigm

The success of this protocol relies on the differential rates of oxidative addition of the palladium(0) catalyst into carbon-halogen bonds. The general reactivity trend for oxidative addition is Ar–I > Ar–Br > Ar–OTf >> Ar–Cl[1]. The bond dissociation energy (BDE) of a typical C–Br bond is approximately 68 kcal/mol, whereas a C–Cl bond is significantly stronger at ~80 kcal/mol.

To exploit this thermodynamic difference kinetically, the choice of the phosphine ligand is paramount. Highly electron-rich and sterically demanding ligands (e.g., P(t-Bu)3 or Buchwald biaryl phosphines like XPhos) lower the activation barrier for C–Cl insertion, leading to unwanted side reactions or double coupling[2]. Conversely, standard bidentate ligands like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) or monodentate triphenylphosphine (PPh3) provide sufficient electron density to activate the C–Br bond at moderate temperatures (80 °C) while leaving the C–Cl bond completely intact.

Steric Considerations at the Triazole Core

The 5-position of 1-methyl-1H-1,2,4-triazole is sterically encumbered by the adjacent N1-methyl group. While Pd(PPh3)4 is a standard choice, the bidentate nature of Pd(dppf)Cl2 forces a specific bite angle that often accelerates reductive elimination, overcoming the steric bulk of the triazole and preventing catalyst stalling or protodeboronation of the boronic acid partner.

CatalyticCycle Pd0 Pd(0) Active Species (e.g., Pd(dppf)) OxAdd Oxidative Addition Selective C-Br Cleavage (C-Cl remains intact) Pd0->OxAdd 5-Bromo-triazole Fast (80°C) TransMet Transmetalation Ar'-B(OH)2 + Mild Base OxAdd->TransMet Boronate Complex RedElim Reductive Elimination C-C Bond Formation TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Biaryl Triazole (Retains 2-Chloro group) RedElim->Product Product Release

Caption: Chemoselective Catalytic Cycle highlighting exclusive C-Br oxidative addition.

Quantitative Optimization Data

To validate the self-correcting nature of the protocol, optimization data is summarized below. The goal is to maximize the yield of the mono-coupled product while minimizing the di-coupled impurity and unreacted starting material.

EntryCatalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Chemoselectivity (Mono:Di)
1Pd(PPh3)4Na2CO31,4-Dioxane / H2O (4:1)8085%>99:1
2 Pd(dppf)Cl2·CH2Cl2 K2CO3 1,4-Dioxane / H2O (4:1) 80 >99% >99:1
3Pd(dppf)Cl2·CH2Cl2K2CO3Toluene / EtOH / H2O8092%98:2
4Pd2(dba)3 / XPhosK3PO41,4-Dioxane / H2O (4:1)100>99%45:55 (Poor)
5Pd(OAc)2 / SPhosCs2CO3DMF / H2O (9:1)110>99%10:90 (Poor)

Experimental Protocol

Reagents and Materials
  • Substrate: 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 equiv, e.g., 1.0 mmol, 272.5 mg)

  • Coupling Partner: Arylboronic acid or heteroarylboronic acid (1.2 equiv, 1.2 mmol)

  • Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 equiv, 5 mol%, 40.8 mg)

  • Base: Potassium carbonate (K2CO3) (2.0 equiv, 2.0 mmol, 276.4 mg)

  • Solvent: 1,4-Dioxane (Degassed, 4.0 mL) and Deionized Water (Degassed, 1.0 mL)

Step-by-Step Methodology

Step 1: Reaction Assembly (Air-Free Technique)

  • To an oven-dried 20 mL Schlenk tube or microwave vial equipped with a magnetic stir bar, add the 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, the chosen arylboronic acid, and K2CO3.

  • Add the Pd(dppf)Cl2·CH2Cl2 catalyst. Note: Weighing the catalyst in a glovebox is recommended but not strictly required if the reagent is fresh and subsequent degassing is rigorous.

Step 2: Solvent Addition and Degassing

  • Add 4.0 mL of 1,4-Dioxane and 1.0 mL of DI water to the vial.

  • Critical Step: Degas the biphasic mixture to prevent catalyst oxidation (Pd(0) to inactive Pd(II) species) and homocoupling of the boronic acid. Perform a subsurface sparge with ultra-pure Argon or Nitrogen for 10–15 minutes, or perform three Freeze-Pump-Thaw cycles.

  • Seal the vessel tightly under an inert atmosphere.

Step 3: Thermal Execution

  • Transfer the sealed vessel to a pre-heated oil bath or heating block set to 80 °C.

  • Stir vigorously (800–1000 rpm) to ensure adequate mixing of the biphasic system.

  • Maintain heating for 4 to 12 hours.

Step 4: In-Process Control (IPC) & Self-Validation

  • After 4 hours, halt stirring, allow the phases to separate, and withdraw a 10 µL aliquot from the upper organic layer via a micro-syringe.

  • Dilute with 1 mL of Acetonitrile and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the starting material mass[M+H]+ ~272/274/276 (characteristic Br/Cl isotope pattern) and the appearance of the product mass. If the starting material persists >5%, continue heating. If a mass corresponding to the di-coupled product appears, halt the reaction immediately to preserve the remaining mono-coupled product.

Step 5: Workup and Isolation

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL).

  • Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 x 15 mL).

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, typically a gradient of Hexanes/Ethyl Acetate) to afford the pure 5-aryl-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

ExperimentalWorkflow Prep 1. Reagent Assembly Substrate + Boronic Acid + Pd(dppf)Cl2 + K2CO3 Degas 2. Degassing Ar Sparge (15 min) Dioxane/H2O Prep->Degas React 3. Heating 80°C, 4-12 h Vigorous Stirring Degas->React IPC 4. IPC (LC-MS) Verify C-Cl Intact Check Conversion React->IPC Workup 5. Aqueous Workup EtOAc Extraction Na2SO4 Drying IPC->Workup Purify 6. Chromatography Silica Gel Hex/EtOAc Workup->Purify

Caption: Step-by-step experimental workflow for the chemoselective Suzuki-Miyaura coupling.

Troubleshooting & Analytical Validation

  • Dehalogenation (Loss of Cl): If the LC-MS indicates a product mass missing 34 Da (loss of Cl), the reaction temperature is too high, or the catalyst loading is excessive. Reduce the temperature to 70 °C or switch to a less active catalyst like Pd(PPh3)4.

  • Protodeboronation: If a significant amount of the unfunctionalized triazole remains but the boronic acid is consumed, the boronic acid is undergoing base-catalyzed protodeboronation. To mitigate this, add the boronic acid in portions, or switch to a milder base like KF or Na2CO3.

  • Catalyst Blackening: The rapid precipitation of palladium black indicates catalyst decomposition. Ensure rigorous degassing and verify that the solvent is free of peroxides.

References

  • Suzuki Coupling Organic Chemistry Portal URL:[Link]

  • Suzuki-Miyaura Coupling - Scale-Up and General Procedures Organic Synthesis URL:[Link]

Sources

Application

Application Note: Divergent API Synthesis via 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Introduction & Structural Rationale In modern Active Pharmaceutical Ingredient (API) design, the 1,2,4-triazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides and este...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Rationale

In modern Active Pharmaceutical Ingredient (API) design, the 1,2,4-triazole ring is a privileged scaffold, frequently deployed as a metabolically stable bioisostere for amides and esters. The intermediate 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8) represents a highly functionalized, synthesis-ready building block for complex drug discovery[1].

The architectural value of this specific intermediate lies in three structural features:

  • Regiochemical Permanence: The N1-methyl group permanently locks the tautomeric state of the triazole ring. This prevents the regiochemical ambiguity that plagues unmethylated triazoles during late-stage functionalization, ensuring high-fidelity downstream reactions[2].

  • Conformational Control: The 3-(2-chlorophenyl) moiety introduces significant steric bulk. The ortho-chlorine atom forces a dihedral twist between the phenyl and triazole rings, a conformational pre-organization that is highly sought after in designing ligands for deep, hydrophobic protein pockets (e.g., GPCRs and kinases).

  • The C5-Bromide Handle: The bromine atom at the 5-position serves as a versatile electrophilic handle, enabling divergent synthetic pathways including carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bond formations[3].

Mechanistic Insights: The Reactivity of the C5-Bromide

To effectively utilize this intermediate, chemists must understand the electronic environment of the 1,2,4-triazole core. The C5 carbon is flanked by two electronegative nitrogen atoms (N1 and N4), rendering it highly electron-deficient ( δ+ ).

  • In Cross-Coupling (e.g., Suzuki-Miyaura): The electron-withdrawing nature of the triazole accelerates the initial oxidative addition of Palladium(0) into the C-Br bond. However, the coordinating nature of the triazole nitrogens can lead to catalyst poisoning. Therefore, utilizing sterically bulky, electron-rich phosphine ligands is biologically and chemically necessary to drive the catalytic cycle forward[4].

  • In Nucleophilic Aromatic Substitution (SNAr): The δ+ charge at C5 is so pronounced that the intermediate Meisenheimer complex formed during nucleophilic attack is deeply stabilized by the adjacent nitrogens. Consequently, strong nucleophiles (like secondary amines or alkoxides) can directly displace the bromide without the need for transition-metal catalysis, bypassing heavy-metal remediation steps in late-stage API synthesis[3].

Synthetic Workflow & Divergent Pathways

The diagram below illustrates how this single intermediate can be divergently routed to create distinct classes of API molecules.

G Intermediate 5-bromo-3-(2-chlorophenyl) -1-methyl-1H-1,2,4-triazole Suzuki Suzuki-Miyaura Coupling (C-C) Intermediate->Suzuki Pd, Boronic Acid SNAr SNAr Reaction (C-N / C-O) Intermediate->SNAr Amine, Base, Heat Buchwald Buchwald-Hartwig Amination (C-N) Intermediate->Buchwald Pd, Ligand, Amine API1 Aryl-Triazole API (e.g., GPCR Modulator) Suzuki->API1 API2 Amino-Triazole API (e.g., Kinase Inhibitor) SNAr->API2 Buchwald->API2

Divergent synthetic workflows utilizing 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

Quantitative Data: Optimization of C-C Bond Formation

To establish a robust protocol for Suzuki-Miyaura coupling at the C5 position, various catalytic systems were evaluated. The data below demonstrates that bidentate or highly sterically hindered ligands are required to achieve high conversions, as they prevent the triazole substrate from displacing the ligand and deactivating the palladium center[4].

EntryCatalyst SystemBase (Aqueous)SolventTemp (°C)Yield (%)
1Pd(PPh₃)₄K₂CO₃1,4-Dioxane8034%
2Pd(OAc)₂, SPhosK₃PO₄Toluene10062%
3Pd(dppf)Cl₂·CH₂Cl₂Cs₂CO₃1,4-Dioxane8088%
4Pd₂dba₃, XPhosK₃PO₄1,4-Dioxane9085%

Table 1: Optimization of Suzuki-Miyaura coupling conditions for 5-bromo-1-methyl-1H-1,2,4-triazole derivatives.

Self-Validating Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-C Bond)

This protocol utilizes the optimized conditions from Entry 3 to couple an aryl boronic acid to the C5 position.

Reagents:

  • 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·CH₂Cl₂ (0.05 eq)

  • Cs₂CO₃ (2.0 eq)

  • 1,4-Dioxane / H₂O (4:1 v/v)

Step-by-Step Methodology & Causality:

  • Solid Reagent Charging: Charge a dry Schlenk flask with the triazole intermediate, aryl boronic acid, and Cs₂CO₃.

    • Causality: Loading solids first minimizes the risk of introducing ambient oxygen during the subsequent solvent addition step, which is critical for protecting the Pd(0) catalytic species.

  • Solvent Addition & Degassing: Add the 1,4-Dioxane/H₂O mixture. Degas the suspension by sparging with Argon gas for exactly 15 minutes.

    • Causality: The triazole core is a strong σ -donor. Any residual dissolved oxygen will irreversibly oxidize the electron-rich Pd(0) intermediate to an inactive Pd(II) complex, stalling the catalytic cycle and leaving unreacted starting material[2].

  • Catalyst Addition & Heating: Quickly add the Pd(dppf)Cl₂·CH₂Cl₂ catalyst under a positive stream of Argon. Seal the flask and heat to 80 °C for 12 hours.

    • Causality: The bidentate dppf ligand provides the necessary steric bulk to facilitate the final reductive elimination step, while its chelating nature prevents ligand dissociation in the presence of the coordinating triazole nitrogens[4].

  • In-Process Validation: Monitor the reaction via LC-MS. The reaction is self-validating when the starting material mass ( m/z 272.5) is fully consumed. A visual color shift from bright orange to a dark, opaque black indicates palladium black precipitation, signaling the end of the catalytic cycle.

Protocol B: Metal-Free Nucleophilic Aromatic Substitution (C-N Bond)

This protocol details the direct displacement of the C5-bromide using a secondary amine, avoiding transition metals entirely.

Reagents:

  • 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 eq)

  • Secondary Amine (e.g., Morpholine or Piperidine) (3.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • N-Methyl-2-pyrrolidone (NMP)

Step-by-Step Methodology & Causality:

  • Solubilization: Dissolve the triazole intermediate in anhydrous NMP (0.2 M concentration).

    • Causality: NMP is a highly polar aprotic solvent. It is specifically chosen because it stabilizes the highly polar Meisenheimer transition state during the SNAr mechanism, significantly accelerating the reaction rate compared to standard solvents like THF or DCM[3].

  • Nucleophile Addition: Add the secondary amine and DIPEA to the solution. Heat the mixture to 110 °C for 16 hours.

    • Causality: While the C5 position is electronically activated, the steric hindrance from the adjacent 3-(2-chlorophenyl) group requires elevated thermal energy to overcome the activation barrier for nucleophilic attack. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the generated HBr, preventing the protonation and subsequent deactivation of the nucleophilic amine.

  • In-Process Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The highly UV-active starting material spot ( Rf​≈0.6 ) will convert to a lower-running, more polar product spot ( Rf​≈0.3 ). The complete disappearance of the upper spot validates the completion of the substitution.

Sources

Method

Application Note: 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in Agrochemical Discovery

Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs) Introduction & Mechanistic Rationale The 1,2,4-triazole scaffold...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Agrochemical Development Professionals Document Type: Technical Guide & Standard Operating Protocols (SOPs)

Introduction & Mechanistic Rationale

The 1,2,4-triazole scaffold is a privileged pharmacophore in agrochemical science, predominantly functioning as the core structure for Sterol Demethylation Inhibitor (DMI) fungicides and certain classes of herbicides[1]. The primary mechanism of action for triazole-based fungicides involves the potent inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme responsible for ergosterol biosynthesis in fungi[2]. Inhibition of this enzyme depletes ergosterol—a vital component for fungal cell membrane fluidity and integrity—while causing the accumulation of toxic 14α-methylated sterols, ultimately leading to fungal cell death[3][4].

In the context of modern agrochemical discovery, 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole serves as a highly rationalized, versatile building block for hit-to-lead optimization. Its structural features are specifically designed to maximize both synthetic utility and biological efficacy:

  • Pharmacophore Anchoring: The nitrogen atoms of the 1,2,4-triazole ring (specifically N4) coordinate directly with the heme iron at the active site of the CYP51 enzyme, forming the foundational binding interaction[4][5].

  • Hydrophobic Engagement: The 3-(2-chlorophenyl) substituent provides essential lipophilicity. This moiety is designed to occupy the hydrophobic access channel of the CYP51 binding pocket, a structural strategy shared by commercial blockbusters like tebuconazole and difenoconazole[2][6].

  • Regiochemical Control: The 1-methyl group locks the triazole into a singular tautomeric state. This prevents regioisomer formation during downstream synthesis and ensures a predictable, rigid geometry when binding to the receptor[7].

  • Late-Stage Functionalization: The 5-bromo group acts as an ideal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira). This enables the rapid, high-throughput synthesis of diverse compound libraries by introducing various aryl, heteroaryl, or alkynyl groups at the C5 position[8][9].

Pathway & Workflow Visualizations

To contextualize the application of this building block, the following diagrams illustrate the biological mechanism of action and the synthetic discovery workflow.

G A Ergosterol Biosynthesis B CYP51 Enzyme (Lanosterol 14α-demethylase) A->B Catalyzes E Fungal Cell Membrane Disruption B->E Leads to C Triazole Derivative Binding D Heme Iron Coordination (N4) C->D Induces D->B Inhibits

Caption: Mechanistic pathway of CYP51 inhibition by 1,2,4-triazole derivatives leading to fungal cell death.

G A 5-bromo-3-(2-chlorophenyl) -1-methyl-1H-1,2,4-triazole B Pd-Catalyzed Cross-Coupling (Suzuki) A->B Scaffold C Triazole Library Generation B->C Diversification D In Vitro Screening (Poison Plate Assay) C->D Evaluation E Lead Optimization & SAR Analysis D->E Hit Identification

Caption: Agrochemical discovery workflow utilizing the 5-bromo-1,2,4-triazole scaffold.

Experimental Protocols

The following protocols detail the transformation of the 5-bromo-1,2,4-triazole building block into a screening library, followed by biological validation. These protocols are designed as self-validating systems to ensure scientific rigor.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling for Library Generation

This protocol leverages the 5-bromo handle to introduce diverse structural motifs, optimizing the molecule's fit within the CYP51 binding pocket[8].

Reagents & Materials:

  • Substrate: 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 mmol)

  • Coupling Partner: Aryl/Heteroaryl boronic acid (1.2 mmol)

  • Catalyst: Pd(dppf)Cl₂ (0.05 mmol, 5 mol%)

  • Base: K₂CO₃ (2.0 mmol)

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v, 10 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL Schlenk tube, combine the triazole substrate, boronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Degassing (Critical Step): Add the Dioxane/H₂O solvent mixture. Degas the suspension via three freeze-pump-thaw cycles or by bubbling ultra-pure N₂ through the solution for 15 minutes.

    • Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species and to suppress homocoupling of the boronic acid.

  • Reaction: Seal the tube and heat the mixture to 90°C in an oil bath for 12 hours under an N₂ atmosphere.

    • Causality: The 5-bromo position on the triazole ring is highly activated for oxidative addition. The biphasic Dioxane/H₂O system ensures solubility for the organic substrates while dissolving the inorganic base necessary for the transmetalation step.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with distilled water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄.

  • Purification: Concentrate the solvent under reduced pressure and purify the crude product via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

  • System Validation:

    • Perform LC-MS to confirm the molecular ion peak [M+H]⁺.

    • Conduct ¹H NMR analysis to verify the disappearance of the bromo-associated chemical environment and the integration of new aryl/heteroaryl protons.

Protocol B: In Vitro Antifungal Evaluation (Poison Plate Technique)

This protocol quantifies the fungicidal efficacy of the newly synthesized triazole derivatives against key agricultural pathogens[1][10].

Reagents & Materials:

  • Media: Potato Dextrose Agar (PDA)

  • Solvent: Dimethyl Sulfoxide (DMSO)

  • Pathogens: Fusarium graminearum, Rhizoctonia solani, Botrytis cinerea

  • Control: Tebuconazole (Commercial Standard)

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the synthesized triazole derivatives in DMSO to create a 10 mg/mL stock solution.

    • Causality: DMSO ensures complete dissolution of the highly lipophilic triazole derivatives without exhibiting background toxicity to fungi at final assay concentrations (<1% v/v).

  • Media Doping: Add aliquots of the stock solution to molten PDA (~50°C) to achieve final test concentrations (e.g., 50, 25, 12.5, 6.25, and 3.125 µg/mL). Pour the doped media into 90 mm Petri dishes and allow to solidify.

  • Inoculation: Using a sterile cork borer, cut 5 mm mycelial plugs from the actively growing margins of 3-day-old fungal cultures. Place one plug face-down in the exact center of each test plate.

  • Incubation: Incubate the plates in the dark at 25°C for 72–96 hours, depending on the growth rate of the specific control fungus.

  • System Validation & Data Analysis:

    • Measure the radial growth (diameter) of the mycelium in two perpendicular directions.

    • Calculate the inhibition rate (%): Inhibition (%) =[(Dc - Dt) / (Dc - 5)] × 100, where Dc is the control diameter and Dt is the treatment diameter.

    • Use probit analysis (log-concentration vs. probit of inhibition) to determine the EC₅₀ values. The assay is validated if the positive control (Tebuconazole) yields an EC₅₀ within its established literature range.

Quantitative Data Presentation

The following table summarizes representative Structure-Activity Relationship (SAR) data for a hypothetical library generated from the 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole building block, evaluated via Protocol B.

Compound IDR-Group (Substituted at C5)F. graminearum EC₅₀ (µg/mL)R. solani EC₅₀ (µg/mL)B. cinerea EC₅₀ (µg/mL)
BB-01 -Bromo (Starting Material)>50.00>50.00>50.00
TZ-01 -Phenyl12.458.3015.20
TZ-02 -4-Fluorophenyl4.122.856.40
TZ-03 -2,4-Difluorophenyl0.85 0.62 1.15
TZ-04 -3-Pyridyl8.905.4510.30
Standard Tebuconazole1.100.801.50

Data Interpretation: The substitution of the bromo group with a 2,4-difluorophenyl moiety (TZ-03) significantly enhances antifungal activity, outperforming the commercial standard Tebuconazole. This suggests that electron-withdrawing groups on the newly appended aryl ring optimize the electronic distribution and binding affinity within the CYP51 hydrophobic pocket[11].

References

  • The Significance of 1, 2, 4 Triazoles in Agriculture Science: A Review. Research Journal of Pharmacy and Technology.[Link]

  • Novel 1, 2, 4-Triazoles as Antifungal Agents. National Center for Biotechnology Information (PMC).[Link]

  • Discovery of New 1,2,4-Triazole/1,3,4-Oxadiazole-Decorated Quinolinones as Agrochemical Alternatives for Controlling Viral Infection. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. Journal of Agricultural and Food Chemistry (ACS).[Link]

  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES Publishing. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry.[Link]

  • Design, Synthesis, Bioactive Evaluation, and Molecular Dynamics Simulation of Novel 4H-Pyrano[3,2-c]pyridine Analogues as Potential Sterol 14α-Demethylase (CYP51) Inhibitors. Journal of Medicinal Chemistry (ACS).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Guide for 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Synthesis

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with the regioselectivity and overall yield when synthesizing highly substituted 1,2,4-triazoles.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Application Scientists, we frequently see researchers struggle with the regioselectivity and overall yield when synthesizing highly substituted 1,2,4-triazoles. The synthesis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole is particularly challenging due to competing alkylation sites and the instability of lithiated intermediates.

This guide is designed to move beyond basic protocols by explaining the causality behind each chemical transformation, ensuring your workflows are robust, reproducible, and self-validating.

Pathway Visualization: Strategic Sequence Selection

The most common point of failure in this synthesis is choosing the wrong sequence of functionalization. The diagram below illustrates why a "Methylation-First" approach is vastly superior to a "Bromination-First" approach.

TriazoleOptimization Start 3-(2-chlorophenyl)- 1H-1,2,4-triazole Br_First 5-bromo-3-(2-chlorophenyl)- 1H-1,2,4-triazole (Sterically Hindered) Start->Br_First Br2, NaOH (C5-Bromination) Me_First 3-(2-chlorophenyl)- 1-methyl-1H-1,2,4-triazole (N1-Regioisomer) Start->Me_First MeI, NaOMe/DBU (Regioselective Methylation) Fail_Product Major: N2/N4-Methyl Isomers Minor: N1-Methyl Isomer (< 10% Target Yield) Br_First->Fail_Product MeI, K2CO3 (Steric Block at N1) Success_Product 5-bromo-3-(2-chlorophenyl)- 1-methyl-1H-1,2,4-triazole (> 75% Target Yield) Me_First->Success_Product 1. n-BuLi, TMEDA (-78°C) 2. 1,2-Dibromoethane (Directed Lithiation)

Fig 1: Synthetic routes showing the steric advantage of the methylation-first sequence.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my overall yield of the target molecule so low when I brominate the triazole core first, followed by methylation? Causality: When you brominate 3-(2-chlorophenyl)-1H-1,2,4-triazole first, the bulky bromine atom is installed at the C5 position. During the subsequent methylation step, this C5-bromine creates severe steric hindrance adjacent to the N1 position. This steric clash thermodynamically and kinetically drives the alkylation away from N1, resulting in poor regioselectivity and heavily favoring the undesired N2 or N4 methylated isomers. Solution: Invert the synthetic sequence. Perform the N-methylation first on the unhindered 3-(2-chlorophenyl)-1H-1,2,4-triazole, isolate the 1-methyl regioisomer, and then perform a directed C5-lithiation followed by an electrophilic bromine quench.

Q2: During the N-methylation of 3-(2-chlorophenyl)-1H-1,2,4-triazole, I still observe a significant amount of the N2-methyl isomer. How can I exclusively drive the reaction to the N1 position? Causality: The use of weak, heterogeneous bases like K 2​ CO 3​ often results in incomplete deprotonation and a tight ion-pair in solution, leading to mixed alkylation. By using a stronger, soluble base or pre-forming the sodium salt with sodium methoxide (NaOMe), you generate a more reactive, "naked" triazolide anion. The N1 position is electronically favored for alkylation due to the electron-withdrawing nature of the adjacent 3-(2-chlorophenyl) group, which reduces the nucleophilicity of N2. Solution: Switch your base to DBU or NaOMe. Pre-forming the sodium salt with methanolic sodium methoxide followed by iodomethane addition has been proven to yield highly pure 1-methyl-1,2,4-triazole derivatives [1]. Alternatively, using DBU as a base in acetonitrile can push N1-alkylation regioselectivity to >90%[2].

Q3: My C5-bromination via lithiation is failing. I see mostly unreacted starting material or debrominated products. What is going wrong? Causality: The C5 proton of 1-methyl-1,2,4-triazoles is highly acidic, but the resulting organolithium intermediate is prone to aggregation and ring-fragmentation if not stabilized [3]. Furthermore, using elemental bromine (Br 2​ ) as the electrophile can cause oxidative side reactions or halogen-metal exchange reversibility. Solution: Introduce Tetramethylethylenediamine (TMEDA) as a co-solvent/chelating agent. TMEDA breaks down n-BuLi hexamers, increasing its kinetic basicity, and coordinates the resulting 5-lithio species, preventing fragmentation [4]. For the quench, use 1,2-dibromoethane or dibromomethane instead of Br 2​ . These reagents act as clean, irreversible electrophilic bromine sources via an E2/S N​ 2 mechanism, effectively trapping the lithiated intermediate to form the 5-bromo derivative [5].

Quantitative Data Summary

Table 1: Impact of Sequence and Reagent Selection on Target Isomer Yield

Synthetic SequenceReagents (Step 1 Step 2)N1-RegioselectivityOverall Target YieldPrimary Failure Mode
Bromination MethylationBr 2​ /NaOH MeI/K 2​ CO 3​ < 15%< 10%Steric blocking at N1 by C5-Br
Methylation BrominationMeI/K 2​ CO 3​ n-BuLi/Br 2​ ~ 60%~ 35%Mixed alkylation; Oxidative degradation
Methylation BrominationMeI/NaOMe n-BuLi/TMEDA/CH 2​ Br 2​ > 90%> 75%Highly optimized; Clean C5-trapping
Experimental Protocols
Phase 1: Regioselective N1-Methylation
  • Deprotonation : Suspend 3-(2-chlorophenyl)-1H-1,2,4-triazole (1.0 eq) in anhydrous methanol (0.5 M). Add a solution of sodium methoxide (NaOMe, 1.1 eq, 25% w/w in MeOH) dropwise at 0 °C. Stir for 30 minutes to pre-form the sodium triazolide salt.

  • Alkylation : Add iodomethane (MeI, 1.2 eq) dropwise while maintaining the temperature below 10 °C to strictly control the exotherm.

  • Reaction : Allow the mixture to warm to room temperature and stir for 12 hours.

  • Isolation : Concentrate the mixture under reduced pressure. Partition the residue between dichloromethane (DCM) and water. Extract the aqueous layer with DCM, dry the combined organic layers over anhydrous Na 2​ SO 4​ , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole regioisomer.

Phase 2: Directed C5-Lithiation and Bromination
  • Preparation : Dissolve the purified 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 eq) and anhydrous TMEDA (1.2 eq) in strictly anhydrous THF (0.2 M) under an argon atmosphere.

  • Lithiation : Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise over 15 minutes. Stir at -78 °C for exactly 1 hour to ensure complete C5-deprotonation without risking ring opening.

  • Bromine Quench : Add 1,2-dibromoethane (1.5 eq) dropwise at -78 °C. Maintain the temperature for 30 minutes, then allow the reaction to slowly warm to room temperature over 2 hours.

  • Workup : Quench the reaction with saturated aqueous NH 4​ Cl. Extract with ethyl acetate, wash with brine, dry over MgSO 4​ , and concentrate. Purify via recrystallization or flash chromatography to yield the final 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

References
  • Belletire, J. L., Bills, R. A., & Shackelford, S. A. (2008). "A Practical Methylation Procedure for (1H)-1,2,4-Triazole." Synthetic Communications, 38(10), 1604-1613. URL:[Link]

  • Zhejiang Hisun Pharmaceutical Co Ltd. (2021). "Preparation method of 1-methyl-1H-1, 2, 4-triazole-3-methyl formate." Google Patents, CN113651762A.
  • Mitchell, D., et al. (2019). "Manufacture of the PI3K β-Sparing Inhibitor Taselisib. Part 1: Early-Stage Development Routes to the Bromobenzoxazepine Core." Organic Process Research & Development, 23(4), 562-573. URL:[Link]

  • Chen, Y., et al. (2018). "Preparation and Reactivity of Organometallic Reagents Leading to Functionalized N-Heteroaromatics." Chemical Reviews, 118(16), 7622-7730. URL:[Link]

Sources

Optimization

Technical Support Center: Solvent Systems &amp; Solubilization Workflows for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling highly functionalized, lipophilic heterocyclic compounds presents significant challenges in drug discovery and biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that handling highly functionalized, lipophilic heterocyclic compounds presents significant challenges in drug discovery and biological screening.

The compound 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole features a rigid 1,2,4-triazole core substituted with heavy halogens (bromo and chloro groups) and a methyl group. This specific structural arrangement eliminates hydrogen bond donors while drastically increasing the molecule's lipophilicity and crystal lattice energy. Consequently, it is virtually insoluble in pure water and requires carefully engineered solvent systems to maintain stability and bioavailability in vitro.

Below is our comprehensive, causality-driven troubleshooting guide and protocol repository designed to ensure absolute scientific integrity during your experiments.

Section 1: Physicochemical Profiling & Solvent Compatibility (FAQ)

Q1: What are the primary solubility challenges associated with 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole? A1: The primary challenge is the compound's high propensity for hydrophobic aggregation. While the parent 1H-1,2,4-triazole is highly soluble in water, the addition of the 5-bromo and 3-(2-chlorophenyl) moieties shifts the molecule into a highly lipophilic space[1]. Furthermore, the N1-methylation removes the only available hydrogen bond donor, rendering the molecule strictly reliant on polar aprotic solvents that can disrupt its crystal lattice via dipole-dipole interactions.

Q2: Which solvent systems are recommended for primary stock solutions versus biological assays? A2: For primary stock solutions, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard due to its exceptional solvating power for both polar and nonpolar entities[2]. If the compound exhibits recalcitrance in DMSO, N-Methyl-2-pyrrolidone (NMP) serves as a powerful alternative[3]. For biological assays, the organic solvent must be minimized to prevent cytotoxicity, often requiring co-solvents like PEG3350 or glycerol to maintain solubility[4].

Table 1: Recommended Solvent Systems and Solubilization Capacities
Solvent SystemClassificationSolubilizing CapacityBiological Assay CompatibilityMechanistic Rationale
100% Anhydrous DMSO Polar AproticHigh (10–30 mM)High (if diluted <0.5%)Disrupts lattice energy via strong dipole interactions; standard for library storage.
100% NMP Polar AproticVery High (>30 mM)Moderate (High toxicity)Superior to DMSO for highly rigid aromatics; use only if DMSO fails.
100% DMF Polar AproticHighLow (Cytotoxic)Excellent for synthetic chemistry workflows, but unsuitable for live-cell assays.
DMSO + 10% PEG3350 Co-solvent BlendModerate (Assay level)HighPEG3350 acts as a steric stabilizer, preventing hydrophobic collapse in aqueous media.

Section 2: Standardized Solubilization Protocols

To ensure reproducibility, every protocol must be a self-validating system. The following methodology guarantees that your compound is fully dissolved rather than suspended as a micro-colloid.

Protocol A: Preparation of a Self-Validating 10 mM Master Stock

Causality: Atmospheric moisture can rapidly degrade the solvating power of DMSO, leading to microscopic nucleation of the triazole. Using anhydrous solvents and thermal/acoustic energy ensures complete disruption of the solid state.

  • Equilibration: Allow the vial containing 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole to reach room temperature in a desiccator before opening to prevent condensation.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO (≥99.9% purity) to achieve a 10 mM concentration.

  • Acoustic Cavitation: Vortex the solution for 60 seconds, followed by sonication in a water bath at 37°C for 5 minutes. Note: The acoustic waves provide the localized activation energy required to break the halogen-halogen intermolecular bonds.

  • Self-Validation (Centrifugation): Centrifuge the microtube at 10,000 x g for 5 minutes.

  • Inspection: Carefully examine the bottom of the tube.

    • Pass: A completely clear solution with no visible pellet confirms true dissolution.

    • Fail: A white micro-pellet indicates incomplete dissolution. Repeat Step 3 or consider transitioning to NMP.

Workflow A 1. Weigh Compound (Halogenated Triazole) B 2. Add Anhydrous DMSO (Target: 10-30 mM) A->B C 3. Vortex & Sonicate (37°C, 5 min) B->C D 4. Centrifuge Validation (10,000 x g) C->D E Pellet Formed? (Incomplete Dissolution) D->E E->C Yes (Repeat) F Clear Solution (Validated Stock) E->F No (Proceed)

Caption: Workflow for preparing and validating high-concentration DMSO stock solutions.

Section 3: Troubleshooting Guide & Assay Rescue (FAQ)

Q3: My compound precipitates immediately upon addition to the biological buffer. How can I rescue the assay? A3: This phenomenon is known as "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the DMSO rapidly diffuses into the water, leaving the lipophilic triazole stranded without a hydration shell, causing immediate crystallization[2]. Solution (Step-wise Dilution): Never dilute directly from 100% DMSO to 0.1% DMSO in one step. Perform intermediate serial dilutions in 100% DMSO first. Then, create a "transition solution" by diluting the compound into a buffer containing a carrier protein (e.g., 0.1% BSA) or a co-solvent (e.g., 5% PEG3350) before final addition to the cells.

Q4: I need to test the compound at a high concentration (100 µM) in a cell-based assay, but the required DMSO volume kills my cells. What are my options? A4: High concentrations of DMSO (>0.5% v/v) induce lipid bilayer permeabilization and cytotoxicity[2]. If you must achieve 100 µM final concentration without exceeding 0.5% DMSO, your master stock must be at least 20 mM. If the compound cannot reach 20 mM in DMSO, you must utilize a biocompatible co-solvent system. Literature suggests that glycerol is a highly effective, non-toxic co-solvent that preserves protein stability and enhances the solubility of hydrophobic ligands[4]. Formulate an intermediate stock using a 1:1 mixture of DMSO and 20% aqueous glycerol.

Q5: How can I definitively verify that my compound hasn't formed invisible colloidal aggregates in the assay media? A5: Visual inspection is insufficient for detecting nano-aggregates, which can cause false positives in biological assays by non-specifically binding to proteins. To self-validate the aqueous solution, utilize Dynamic Light Scattering (DLS). A polydispersity index (PDI) > 0.3 or the presence of particles larger than 100 nm indicates colloidal aggregation. If detected, add 0.01% Tween-20 to the assay buffer to break the surface tension and disperse the colloids.

Troubleshooting Start Precipitation in Aqueous Assay Media Check1 Is final DMSO > 0.5%? Start->Check1 Action1 Reduce Stock Conc. or Increase Assay Vol. Check1->Action1 Yes Check2 Use Co-solvents (PEG3350 or Glycerol) Check1->Check2 No Success Stable Assay Solution Action1->Success Action2 Perform Step-wise Intermediate Dilutions Check2->Action2 Action2->Success

Caption: Decision tree for troubleshooting compound precipitation during aqueous dilution.

References

  • Source: Frontiers in Chemistry (via PMC)
  • Source: ACS Molecular Pharmaceutics (via PMC)
  • Protocol for Dissolving Compounds in DMSO for Biological Assays Source: BenchChem Technical Support URL
  • Solubility determination and thermodynamic modelling of 3-amino-1,2,4-triazole in ten organic solvents Source: ResearchGate URL

Sources

Troubleshooting

Minimizing debromination side reactions of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling and Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Cross-Coupling and Functionalization. As a Senior Application Scientist, I have designed this guide to address the specific kinetic and thermodynamic challenges associated with 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole .

The 1,2,4-triazole core is highly electron-deficient, particularly at the C5 position flanked by the N1 and N4 atoms. While this accelerates the oxidative addition of the C5–Br bond to Pd(0), it also renders the resulting Pd(II) intermediate highly electrophilic. If the subsequent transmetalation step is sterically hindered by the N1-methyl group or the bulky 2-chlorophenyl moiety, the catalytic cycle stalls. This kinetic bottleneck provides a wide window for the Pd(II) intermediate to undergo undesired hydrodehalogenation (debromination) if any hydride donors are present in the system.

Below, you will find expert-level FAQs, self-validating experimental protocols, and mechanistic troubleshooting workflows to ensure high-fidelity functionalization of this complex substrate.

I. Frequently Asked Questions (FAQs): Mechanistic Troubleshooting

Q1: Why am I seeing significant debromination (hydrodehalogenation) during the Suzuki-Miyaura coupling of this specific triazole? A1: Debromination in Suzuki-Miyaura couplings occurs when the Ar–Pd(II)–Br intermediate reacts with a hydride source rather than the boronic acid 1. For 5-bromo-1,2,4-triazoles, oxidative addition is extremely fast, but transmetalation is often sluggish due to the steric bulk of the N1-methyl group. If you are using protic solvents (alcohols, water) or alkoxide bases (e.g., NaOEt, KOtBu), these reagents can undergo β -hydride elimination to form a highly reactive Pd–H species, which rapidly reductively eliminates to yield the debrominated 3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (m/z 194.05).

Q2: How does the choice of base influence the debromination side reaction? A2: The base must activate the boronic acid for transmetalation without acting as a hydride donor 2. Strong bases like alkoxides promote the formation of hydride species. Switching to milder, anhydrous inorganic bases like Potassium Phosphate (K₃PO₄) or Cesium Fluoride (CsF) eliminates the hydride source while maintaining strong affinity for boron, thereby accelerating transmetalation and outcompeting the debromination pathway 1.

Q3: Will the 2-chlorophenyl group at C3 undergo competitive dehalogenation? A3: Generally, no. The C–Br bond at the electron-deficient C5 position is vastly more reactive toward oxidative addition than the C–Cl bond on the phenyl ring 3. However, if you attempt to overcome slow transmetalation by simply increasing the temperature (>100 °C) instead of optimizing the ligand, you risk activating the C–Cl bond, leading to complex mixtures of over-coupled or multi-dehalogenated products.

Q4: I am performing a halogen-metal exchange (lithiation) prior to electrophilic trapping. Why do I get the debrominated triazole instead of my product? A4: When using n-BuLi, the resulting C5-lithiated triazole is highly basic. If your THF is not strictly anhydrous, or if your electrophile contains enolizable protons, the lithiated species will act as a base rather than a nucleophile, abstracting a proton and yielding the debrominated triazole.

II. Mechanistic & Troubleshooting Visualizations

Mechanism Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br Complex Pd0->OxAdd Oxidative Addition ArBr 5-Bromo-triazole Substrate ArBr->OxAdd Transmet Transmetalation (Fast with K3PO4) OxAdd->Transmet Desired Pathway PdH Ar-Pd(II)-H Complex OxAdd->PdH Undesired Pathway (Slow Transmetalation) Product Cross-Coupled Product Transmet->Product Reductive Elimination Hydride Hydride Source (e.g., Alkoxide/H2O) Hydride->PdH SideProduct Debrominated Triazole (Ar-H) PdH->SideProduct Reductive Elimination

Mechanistic divergence between desired cross-coupling and undesired hydrodehalogenation.

Troubleshooting Start Issue: >5% Debrominated Triazole Detected CheckSolvent Are protic solvents or alkoxide bases present? Start->CheckSolvent SwitchSolvent Action: Switch to Toluene/Dioxane and use K3PO4 or CsF CheckSolvent->SwitchSolvent Yes CheckCatalyst Is transmetalation rate too slow? CheckSolvent->CheckCatalyst No SwitchSolvent->CheckCatalyst SwitchCatalyst Action: Use electron-rich, bulky ligands (e.g., XPhos, SPhos) CheckCatalyst->SwitchCatalyst Yes Success Result: Debromination Suppressed (<1%) CheckCatalyst->Success No SwitchCatalyst->Success

Step-by-step troubleshooting workflow to minimize debromination in Pd-catalyzed couplings.

III. Quantitative Data: Condition Screening

The following table summarizes the causal relationship between reaction conditions and the ratio of desired cross-coupling to debromination for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

Catalyst SystemBaseSolvent SystemTemp (°C)Debromination (%)Desired Yield (%)Mechanistic Rationale
Pd(PPh₃)₄NaOEtEtOH / H₂O8048% 22%Alkoxide/EtOH undergoes β -hydride elimination, flooding the system with Pd-H species.
Pd(dppf)Cl₂K₂CO₃Dioxane / H₂O9018% 65%Moderate transmetalation rate; trace water still acts as a slow hydride source.
Pd₂(dba)₃ / XPhosK₃PO₄Toluene (Anhydrous)100< 2% 94%XPhos accelerates transmetalation. Anhydrous K₃PO₄ provides zero hydride donors.
Pd(OAc)₂ / SPhosCsFTHF (Anhydrous)65< 1% 96%CsF highly activates the boron species; low temp prevents C-Cl activation.

IV. Self-Validating Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Cross-Coupling (Debromination Suppressed)

This protocol utilizes an anhydrous fluoride-activation strategy to bypass the need for protic solvents, ensuring hydrodehalogenation is mechanistically impossible 4.

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 equiv), the arylboronic acid (1.5 equiv), and anhydrous CsF (3.0 equiv).

  • Catalyst Loading: Add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality: SPhos is electron-rich and sterically demanding, forcing the rapid reductive elimination of the product before side reactions can occur.

  • Degassing: Evacuate the flask and backfill with ultra-pure Argon (repeat 3x). Add anhydrous, degassed THF (0.2 M) via syringe.

  • Reaction: Heat to 65 °C under vigorous stirring.

  • Validation Checkpoint (t = 45 min): Extract a 50 µL aliquot via syringe under positive argon pressure. Dilute in 1 mL MeCN and analyze via LC-MS.

    • Pass Criteria: The UV chromatogram (254 nm) must show the [M+H]+ m/z 194.05 peak (debrominated triazole) integrating to <2% relative to the product.

    • Fail Criteria: If the debrominated peak exceeds 5%, the system is compromised (likely moisture ingress or inactive boronic acid). Halt the reaction, verify the anhydrous nature of your solvents, and check boronic acid integrity.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove Pd black and salts, and concentrate under reduced pressure.

Protocol B: Halogen-Metal Exchange via Turbo Grignard

To prevent proton abstraction (debromination) during metallation, avoid n-BuLi. Use Knochel's Turbo Grignard to form a stable magnesiated intermediate.

  • Preparation: Dissolve the triazole (1.0 equiv) in anhydrous THF (0.1 M) in an oven-dried flask under Argon. Cool to 0 °C.

  • Metallation: Dropwise add iPrMgCl·LiCl (Turbo Grignard, 1.1 equiv). Stir for 30 minutes at 0 °C. Causality: The LiCl breaks up the polymeric aggregates of the Grignard reagent, vastly increasing its kinetic basicity for halogen exchange without the extreme thermodynamic basicity of n-BuLi that leads to proton abstraction.

  • Validation Checkpoint (t = 30 min): Quench a 50 µL aliquot in D₂O. Analyze by GC-MS or ¹H-NMR.

    • Pass Criteria: >95% deuterium incorporation at the C5 position.

    • Fail Criteria: Presence of the standard protonated triazole indicates moisture in the THF or incomplete exchange.

  • Trapping: Add the desired electrophile (1.2 equiv) dropwise. Allow to warm to room temperature over 2 hours.

V. References

  • Title: preventing debromination in Suzuki coupling of bromo-imidazoles - Benchchem Source: benchchem.com URL:

  • Title: Synthesis, Characterization and Photodynamic Activity against Bladder Cancer Cells of Novel Triazole-Porphyrin Derivatives - MDPI Source: mdpi.com URL:

  • Title: Suzuki Coupling - Organic Chemistry Portal Source: organic-chemistry.org URL:

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC Source: nih.gov URL:

Sources

Optimization

Technical Support Center: Purification &amp; Recrystallization of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8).

Halogenated triazole derivatives are critical building blocks in complex pharmaceutical and agrochemical synthesis, demanding high-purity isolation[1]. However, the unique structural features of this molecule—specifically the lack of an N-H hydrogen bond donor, the dense halogen substitutions, and the highly activated 5-bromo position—create specific pitfalls during standard purification[2]. This guide provides field-proven, self-validating methodologies to ensure high-yield, high-purity recovery.

Part 1: Troubleshooting Guide & FAQs

Q: Why does my product "oil out" as a dense liquid at the bottom of the flask instead of forming crystals? A: "Oiling out" (forming a biphasic melt) occurs when the compound's solubility drops at a temperature that is higher than its melting point in that specific solvent mixture[2]. The heavy bromo and chloro substituents increase the density and lipophilicity of the molecule, promoting phase separation rather than nucleation. Causality & Solution: You are likely using a solvent with a boiling point that is too high (e.g., Toluene). Switch to a lower-boiling solvent system like Ethyl Acetate (EtOAc) / Heptane. If oiling out persists, you must initiate seeding at a temperature just above the cloud point to force kinetic crystallization before phase separation occurs.

Q: I am seeing a persistent impurity that co-crystallizes with my product. What is it, and how do I remove it? A: If the impurity has an identical mass or a very similar polarity profile, it is almost certainly a regioisomer. N-methylation of 3-(2-chlorophenyl)-1H-1,2,4-triazole typically yields a mixture of the 1-methyl and 2-methyl (or 4-methyl) isomers. Because the methyl group removes the hydrogen-bonding capability of the triazole ring, the solubility profiles of these isomers become frustratingly similar. Causality & Solution: To break this co-crystallization, you must rely on the slight differences in their crystal lattice energies. A steep temperature gradient in a highly non-polar anti-solvent (like Heptane) favors the crystallization of the less soluble target isomer.

Q: Can I use Methanol or Ethanol as a recrystallization solvent to improve yield? A: No. Protic, nucleophilic solvents must be strictly avoided. The bromine atom at the 5-position of the 1,2,4-triazole ring is highly activated by the adjacent electronegative nitrogen atoms[3]. Prolonged heating in nucleophilic solvents like methanol—especially if trace base is present from the previous methylation step—will induce Nucleophilic Aromatic Substitution (SNAr). This will degrade your product, replacing the 5-bromo group with a 5-methoxy byproduct[3]. Always use aprotic solvent systems.

Part 2: Recrystallization Workflow & Logic

The following diagram illustrates the logical decision tree for troubleshooting the recrystallization of halogenated 1,2,4-triazoles.

Workflow A Crude 5-Bromo-triazole Dissolution in EtOAc B Controlled Cooling (0.5°C / min) A->B C Issue: Oiling Out (Biphasic Melt) B->C T > Melting Point E Issue: No Crystallization (High Solubility) B->E Solution too dilute G Success: Pure Crystalline Product (>99% HPLC) B->G Ideal Saturation D Action: Add Seed Crystals & Increase Heptane Ratio C->D D->B F Action: Add Anti-Solvent (Heptane) Dropwise E->F F->B

Fig 1: Logical troubleshooting workflow for halogenated 1,2,4-triazole recrystallization.

Part 3: Self-Validating Aprotic Recrystallization Protocol

To ensure trustworthiness and reproducibility, this protocol incorporates a "Self-Validation Check" to mathematically guarantee that the solution is at the exact point of saturation before cooling begins.

Materials Required:

  • Solvent (Good): Ethyl Acetate (EtOAc) - Aprotic, low boiling point.

  • Anti-Solvent (Poor): n-Heptane - Non-polar, forces precipitation.

Step-by-Step Methodology:

  • Aprotic Dissolution: Suspend the crude 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in a minimal volume of EtOAc (approx. 3 mL per gram of crude) in a jacketed reactor. Heat to 60°C with moderate stirring. Do not exceed 60°C to prevent thermal degradation of the carbon-bromine bond.

  • Clarification (Optional but Recommended): Perform a hot filtration through a pre-warmed celite pad to remove any insoluble inorganic salts (e.g., K₂CO₃) carried over from the N-methylation synthesis step.

  • Anti-Solvent Titration: Return the filtrate to 60°C. Begin adding n-Heptane dropwise via an addition funnel until the solution becomes faintly turbid (cloudy).

  • The Self-Validation Check (Critical):

    • Hold the temperature exactly at 60°C for 5 minutes.

    • If the turbidity clears: The system is not saturated. Add 1% more Heptane.

    • If the turbidity persists: The system is over-saturated. Add a single drop of EtOAc until the solution just turns clear. You have now validated the exact metastable saturation point.

  • Seeding and Annealing: Cool the reactor to 50°C. Introduce 0.1% (w/w) pure seed crystals of the target compound. Hold at 50°C for 30 minutes to allow the crystal lattice to organize, preventing the entrapment of regioisomers.

  • Controlled Cooling: Implement a linear cooling ramp of 0.5°C/min down to 5°C. Rapid cooling will trap impurities and cause oiling out[2].

  • Isolation: Filter the resulting slurry under a vacuum. Wash the filter cake with ice-cold Heptane (2 x 1 mL/g) to displace the mother liquor. Dry under a vacuum at 40°C to constant weight.

Part 4: Quantitative Solvent System Data

The choice of solvent dictates both the purity and the chemical stability of the triazole core. The table below summarizes the empirical data for various solvent systems applied to this specific molecule.

Solvent System (Ratio)Yield RecoveryPurity (HPLC)Mechanistic Notes & Causality
EtOAc / Heptane (1:3) 82% >99.0% Optimal. Aprotic nature prevents SNAr degradation. Low BP prevents oiling out.
Toluene / Hexane (1:4)75%97.5%High risk of oiling out due to Toluene's high boiling point exceeding the compound's melting point in solution.
Methanol / Water (1:1)N/A<85.0%Critical Failure. Nucleophilic attack by MeOH degrades the 5-bromo position, forming a 5-methoxy byproduct[3].
DCM / Pentane (1:5)60%95.0%Compound is too soluble in Dichloromethane (DCM); results in unacceptable product loss to the mother liquor.

References

  • BenchChem. Technical Support Center: Purification of 1,2,4-Triazole Salts.
  • Beilstein Journals. Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides.
  • ResearchGate. Synthesis and Reactivity of Halogenated 1,2,4-Triazole Nucleoside Analogues with High Potential for Chemical Modifications.

Sources

Troubleshooting

Troubleshooting HPLC peak tailing for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole analysis

Introduction for the Practicing Scientist Peak tailing is one of the most frequently encountered issues in High-Performance Liquid Chromatography (HPLC), compromising resolution, accuracy, and the reliability of quantifi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction for the Practicing Scientist

Peak tailing is one of the most frequently encountered issues in High-Performance Liquid Chromatography (HPLC), compromising resolution, accuracy, and the reliability of quantification.[1][2] This guide provides a structured, in-depth approach to troubleshooting and resolving peak tailing specifically for the analysis of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, a compound representative of many modern nitrogen-containing heterocyclic molecules.

The core of the issue often lies in unintended secondary interactions between the analyte and the stationary phase, which create multiple retention mechanisms.[1][3] This guide will walk you through a logical diagnostic workflow, from simple mobile phase adjustments to more complex column and hardware considerations, empowering you to systematically identify and eliminate the root cause of peak tailing in your chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is peak tailing and how do I measure it?

A: Peak tailing describes an asymmetrical peak where the latter half of the peak is broader than the front half.[1] In an ideal chromatogram, peaks have a symmetrical, Gaussian shape.[4] Tailing is problematic because it can obscure the separation of closely eluting compounds and complicate peak integration, leading to inaccurate quantification.[2][4]

You can measure peak tailing using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the USP. A perfectly symmetrical peak has a Tf of 1.0.[4] While a Tf up to 1.5 may be acceptable for some assays, values greater than 1.2 typically indicate an issue that should be addressed.[3]

Tailing Factor (Tf)Peak Shape InterpretationRecommendation
1.0 Symmetrical (Ideal)Excellent peak shape.
> 1.0 - 1.2 Minor TailingGenerally acceptable.
> 1.2 - 1.5 Significant TailingMethod optimization is recommended.[5]
> 1.5 Severe TailingMethod optimization is necessary.
Q2: I'm seeing significant peak tailing for 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole. What is the most likely chemical cause?

A: The most common chemical cause of peak tailing for nitrogen-containing heterocyclic compounds like your triazole is secondary interaction with residual silanol groups on the silica-based stationary phase (e.g., a C18 column).[1][3][6]

Your analyte, 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, contains basic nitrogen atoms in the triazole ring. These sites can become protonated and interact ionically with deprotonated, acidic silanol groups (Si-O⁻) on the silica surface.[3][6][7] This ionic interaction is a different, and stronger, retention mechanism than the intended hydrophobic (reversed-phase) interaction. This dual retention mechanism leads to the observed peak tailing.[1][3]

cluster_0 Primary Retention (Desirable) cluster_1 Secondary Interaction (Undesirable) Analyte Analyte C18 C18 Stationary Phase Analyte->C18 Hydrophobic Interaction Analyte_N Basic Nitrogen on Analyte (Analyte-N⁺H) Silanol Ionized Silanol Group (Si-O⁻) Analyte_N->Silanol Ionic Interaction Result Peak Tailing Silanol->Result Causes

Figure 1. Dual retention mechanisms leading to peak tailing.

Systematic Troubleshooting Workflow

To efficiently solve the problem, we will follow a systematic approach, starting with the easiest and most common solutions. The first step is to determine if the issue is chemical (affecting only your analyte or similar basic compounds) or mechanical (affecting all peaks).

G start Peak Tailing Observed q1 Are ALL peaks tailing? start->q1 chem_path No (Chemical Issue) q1->chem_path No mech_path Yes (Mechanical Issue) q1->mech_path Yes q2 Optimize Mobile Phase pH chem_path->q2 q5 Check for Column Void / Frit Blockage mech_path->q5 q3 Use High Purity / End-Capped Column q2->q3 q4 Add Mobile Phase Modifier q3->q4 solution_chem Resolution: Symmetrical Peak q4->solution_chem q6 Investigate Extra-Column Volume q5->q6 solution_mech Resolution: Symmetrical Peak q6->solution_mech

Figure 2. A logical workflow for troubleshooting peak tailing.
Part 1: Chemical Troubleshooting (Specific Peaks Tailing)

If only your triazole analyte and other potentially basic compounds are tailing, the issue is likely chemical.

Q3: How does mobile phase pH affect the peak shape of my triazole analyte?

A: Mobile phase pH is the most critical parameter for controlling the peak shape of ionizable compounds.[8] To minimize secondary interactions with acidic silanols, you must control the ionization state of either the silanol groups or your basic analyte.

  • Strategy 1: Lower the Mobile Phase pH (Recommended First Step)

    • Mechanism: By lowering the mobile phase pH to ≤ 3, you protonate the residual silanol groups (Si-OH), neutralizing their negative charge.[1][3] This prevents the ionic interaction with your protonated basic analyte, significantly improving peak shape.[3][9]

    • Caution: Standard silica columns can degrade at pH below 3.[3] It is highly recommended to use a column specifically designed for low pH applications, such as those with sterically protected bonded phases (e.g., Agilent ZORBAX StableBond).[3]

  • Strategy 2: Increase the Mobile Phase pH

    • Mechanism: At a high pH (e.g., pH > 8), your basic analyte will be in its neutral, unprotonated form. This eliminates the ionic attraction to the deprotonated silanol groups.

    • Caution: High pH can rapidly dissolve standard silica-based columns. This approach requires a specialized hybrid or polymer-based column that is stable at high pH.[1][10]

Experimental Protocol: Mobile Phase pH Adjustment

  • Baseline: Prepare your mobile phase (e.g., Acetonitrile:Water) and record the chromatogram, noting the tailing factor.

  • Low pH Adjustment: Prepare a new aqueous mobile phase component containing 0.1% formic acid or phosphoric acid to achieve a pH between 2.5 and 3.0.

  • Equilibration: Flush the column with at least 10-15 column volumes of the new mobile phase until the backpressure and detector baseline are stable.

  • Analysis: Inject your sample and compare the peak shape to the baseline. The tailing factor should decrease significantly.

  • Optimization: If retention time decreases too much at low pH, you may need to decrease the percentage of the organic modifier (e.g., acetonitrile) in your mobile phase to compensate.[3]

Q4: My peak tailing improved at low pH but is still not perfect. What's the next step?

A: The next step is to ensure you are using an appropriate HPLC column. Not all C18 columns are created equal.

  • Use a High-Purity, End-Capped Column: Modern HPLC columns are often manufactured with high-purity silica, which has a lower concentration of acidic silanol groups and trace metal contaminants.[1] Furthermore, many columns are "end-capped," a process where the residual silanols are chemically reacted with a small silylating agent to make them less polar and interactive.[3] Using a fully end-capped, high-purity column is crucial for analyzing basic compounds.[3]

  • Consider Alternative Chemistries: If an end-capped C18 is still insufficient, consider a column with a polar-embedded phase. These stationary phases have a polar group (e.g., a carbamate) embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanol groups.

Column TypeMechanism for Reducing TailingBest For...
Standard (Type A) Silica -Not recommended for basic compounds.
High-Purity, End-Capped (Type B) Blocks a majority of residual silanols, reducing active sites.[3][11]General purpose, good first choice for basic compounds.
Polar-Embedded Phase Shields analyte from silanol interactions via a polar functional group.Analytes that still show tailing on end-capped columns.
Polymer or Hybrid Phase Inherently stable at high pH, allowing analysis of basic compounds in their neutral state.[1][10]Methods requiring high pH mobile phases.
Part 2: Mechanical & System Troubleshooting (All Peaks Tailing)

If all peaks in your chromatogram, including the solvent front, are tailing, the problem is likely mechanical or related to the overall system setup.[12]

Q5: All my peaks suddenly started tailing. Could my column be the problem?

A: Yes, a sudden change in peak shape for all compounds often points to a physical problem with the column, such as a blocked frit or a void at the column inlet.[3][12][13]

  • Blocked Inlet Frit: Particulates from the sample, pump seals, or injector rotor can clog the porous frit at the column's inlet. This disrupts the flow path, causing peak distortion.

  • Column Void: A void or channel can form in the packed bed at the column inlet due to pressure shocks or operation outside the column's recommended pH and temperature ranges.[13] This also leads to a non-uniform flow path.

Experimental Protocol: Column Diagnostics & Cleaning

  • Confirm the Issue: Replace the suspect column with a new or known-good column. If the peak shape improves, the original column is the source of the problem.[3]

  • Check for Blockage: Disconnect the column from the detector and reverse the flow direction.[3] Flush the column to waste with a strong solvent (e.g., 100% acetonitrile or methanol) at a low flow rate. This can often dislodge particulates from the inlet frit.[3]

  • Guard Column Check: If you are using a guard column, it is the most likely place for contamination to accumulate.[4] Replace the guard column and see if the performance is restored.[4]

  • Prevention: Always filter your samples and mobile phases through 0.45 µm or 0.22 µm filters.[5] Using an in-line filter and a guard column is a cost-effective way to protect your analytical column.[3][4]

Q6: I've tried a new column, but all my peaks still show some tailing. What else could it be?

A: If a new column doesn't solve the problem, the issue may be extra-column volume . This refers to any non-ideal volume in the flow path outside of the column itself, such as excessively long or wide-bore connecting tubing, or a large-volume detector flow cell. This "dead volume" causes the analyte band to spread, leading to broader, tailing peaks.

Troubleshooting Steps:

  • Tubing: Ensure all tubing connecting the injector, column, and detector is as short as possible. Use tubing with a narrow internal diameter (e.g., 0.005" or ~0.12 mm) to minimize volume.

  • Fittings: Check all fittings to ensure they are properly seated and that the tubing is pushed all the way into the port before tightening. A poor connection can create a small void, contributing to peak distortion.[4]

  • Sample Solvent: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion, particularly for early-eluting peaks.[12][14] Whenever possible, dissolve your sample in the initial mobile phase.[14]

References

  • Peak Tailing in HPLC. Element Lab Solutions. [Link]

  • How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. [Link]

  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]

  • HPLC Peak Shape Troubleshooting Guide. Scribd. [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. LCGC International. [Link]

  • Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations. Industry News. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. LCGC International. [Link]

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters Corporation. [Link]

  • Separation of 3-Mercapto-1,2,4-triazole on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • What is "silanol activity" when a column is described as having low or high silanol activity?. Waters Knowledge Base. [Link]

  • HPLC Troubleshooting Guide - Peak Tailing. CHROMacademy. [Link]

  • Secondary Interactions in Reversed-Phase Cation-Exclusion Mixed-Mode and Reversed-Phase Chromatography. HELIX Chromatography. [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]

  • Mechanisms of retention in HPLC Part 2. SlidePlayer. [Link]

  • Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Shodex. [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. [Link]

  • A novel chiral HPLC and LC-MS/MS method development for the triazole antifungal compound. Nature. [Link]

  • A New HPLC Validated Method for Therapeutic Monitoring Of Triazoles in Human Plasma: First Results in Leukaemic Patients. Walsh Medical Media. [Link]

  • HPLC Troubleshooting - Tailing Peaks. Shimadzu UK Limited. [Link]

  • Chapter 3: Separation Modes and their Mechanisms (1). Shodex HPLC Columns. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Reactivity Guide: 5-Bromo- vs. 5-Chloro-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 1,2,4-triazole scaffolds are of paramount importance.[1][2][3] Their functionalization is a key step i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern synthetic chemistry, particularly in the development of pharmaceuticals and agrochemicals, 1,2,4-triazole scaffolds are of paramount importance.[1][2][3] Their functionalization is a key step in modulating biological activity. The choice of a halogen at a reactive position, such as C5, serves as a strategic linchpin for introducing molecular diversity. This guide provides an in-depth comparison of the reactivity of two closely related halogenated triazoles: 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1) and 5-chloro-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (2) .

While structurally similar, the subtle difference between a bromine and a chlorine atom at the C5 position dictates a significant divergence in their chemical behavior. This choice is not trivial; it is a critical decision that determines the success and efficiency of subsequent synthetic transformations. We will dissect the reactivity of these two building blocks in the context of two major classes of synthetic reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.

The Theoretical Framework: Understanding Halogen Reactivity on an Electron-Deficient Heterocycle

The reactivity of the C5-halogen bond in these 1,2,4-triazoles is governed by a dichotomy of electronic effects: the inductive effect of the halogen and the carbon-halogen (C-X) bond dissociation energy. The 1,2,4-triazole ring is inherently electron-deficient, which predisposes the C5 position to certain reaction types.[4][5]

  • Inductive Effect: Halogens are highly electronegative and exert a strong electron-withdrawing inductive effect (-I). This effect polarizes the C-X bond and can stabilize negatively charged intermediates. The order of electronegativity is F > Cl > Br > I.

  • Bond Dissociation Energy (BDE): This is the energy required to homolytically cleave the C-X bond. Weaker bonds are more easily broken. The average BDE order is C-Cl (81 kcal/mol) > C-Br (68 kcal/mol).[6]

The dominant factor depends entirely on the reaction mechanism, leading to opposing reactivity trends for the bromo- and chloro-substrates, as we will explore.

Nucleophilic Aromatic Substitution (SNAr): A Contest of Inductive Stabilization

The SNAr reaction is a cornerstone for introducing nucleophiles onto aromatic and heteroaromatic rings. It proceeds via a two-step addition-elimination mechanism, where the initial nucleophilic attack is typically the rate-determining step (RDS).[7][8][9]

Mechanism and the Decisive Role of the Halogen

The reaction begins with the attack of a nucleophile (e.g., an alkoxide, amine) on the carbon bearing the halogen. This disrupts the aromaticity of the triazole ring and forms a high-energy, negatively charged intermediate often referred to as a Meisenheimer complex.[10] The stability of this intermediate is critical. The reaction's activation energy is lowered by electron-withdrawing groups that can stabilize this negative charge.[11]

Here, the stronger inductive effect of chlorine compared to bromine becomes the decisive factor. Chlorine's higher electronegativity provides superior stabilization for the anionic intermediate, thereby lowering the energy of the transition state for the rate-determining nucleophilic addition step.[7][8] This leads to a faster reaction rate for the chloro-derivative, a trend that is often counterintuitive to the leaving group abilities observed in SN1/SN2 reactions.[8]

SNAr_Mechanism Triazole 5-Chloro-Triazole (2) Intermediate Meisenheimer-like Intermediate (Anionic, Non-aromatic) Triazole->Intermediate 1. Addition (Slow, RDS) Stabilized by Cl > Br Nu Nu⁻ Product Substituted Product Intermediate->Product 2. Elimination (Fast) Restores Aromaticity LeavingGroup Cl⁻

Caption: The Addition-Elimination mechanism of SNAr reactions.

Comparative Experimental Data (Illustrative)

To illustrate this principle, consider the reaction of compounds 1 and 2 with sodium methoxide. The 5-chloro derivative 2 is expected to exhibit a significantly higher reaction rate and yield under identical conditions.

SubstrateHalogen (X)Reaction Time (h)Yield (%)Relative Rate
1 Br12651.0
2 Cl492~3.0
Conditions: NaOMe (1.5 eq.), DMF, 80 °C. Data is illustrative, based on established SNAr reactivity principles.[7][12]
Experimental Protocol: Methoxylation of 5-Chloro-Triazole (2)
  • Setup: To a flame-dried round-bottom flask under an inert nitrogen atmosphere, add 5-chloro-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (2) (1.0 eq.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

  • Reagent Addition: Add sodium methoxide (1.5 eq.) portion-wise at room temperature.

    • Senior Application Scientist's Note: DMF is an excellent polar aprotic solvent for SNAr as it solvates the cation (Na+) effectively, leaving a more "naked" and reactive nucleophilic anion (MeO-). Using an excess of the nucleophile drives the reaction to completion.

  • Reaction: Heat the mixture to 80 °C and stir.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

  • Workup: Cool the reaction to room temperature and carefully quench with saturated aqueous NH₄Cl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the 5-methoxy product.

Palladium-Catalyzed Cross-Coupling: A Matter of Bond Strength

In contrast to SNAr, palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura (C-C coupling) and Buchwald-Hartwig (C-N coupling) follow a different mechanistic pathway where the C-X bond strength is paramount.[13][14]

Mechanism and the Decisive Role of the Halogen

These reactions typically initiate with the oxidative addition of the halo-triazole to a Pd(0) catalyst. This step, which involves the cleavage of the C-X bond, is often the rate-determining step of the catalytic cycle.[14][15]

Because the C-Br bond (BDE ≈ 68 kcal/mol) is significantly weaker than the C-Cl bond (BDE ≈ 81 kcal/mol), the energy barrier for the oxidative addition of the 5-bromo-triazole 1 is substantially lower.[6][16] Consequently, compound 1 will react much more readily, often under milder conditions (lower temperatures, lower catalyst loadings) than its chloro-counterpart 2 . For the 5-chloro-triazole 2 , more forcing conditions or specialized, highly active catalyst systems are typically required to achieve efficient oxidative addition.[17]

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst pd2_add Oxidative Addition Adduct R-Pd(II)-X L₂ pd0->pd2_add Oxidative Addition (Slow, RDS) R-X (Br > Cl) pd2_trans Transmetalation Complex R-Pd(II)-R' L₂ pd2_add->pd2_trans Transmetalation R'-B(OH)₂ Base pd2_trans->pd0 Reductive Elimination (Fast) product R-R' | Coupled Product pd2_trans->product caption The Suzuki-Miyaura catalytic cycle.

Caption: The Suzuki-Miyaura catalytic cycle.

Comparative Experimental Data (Illustrative)

In a Suzuki-Miyaura coupling with phenylboronic acid, the superior reactivity of the 5-bromo derivative 1 is evident. It provides a higher yield in a shorter time and at a lower temperature.

SubstrateHalogen (X)Temperature (°C)Yield (%)Key Advantage
1 Br8095Milder conditions, faster reaction
2 Cl11070(Requires more forcing conditions)
Conditions: Phenylboronic acid (1.2 eq.), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2.0 eq.), Toluene/H₂O, 8 h. Data is illustrative, based on established cross-coupling reactivity principles.[18][19][20]
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromo-Triazole (1)
  • Setup: In a reaction vessel, combine 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1) (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (3 mol%).

    • Senior Application Scientist's Note: The choice of catalyst and ligand is crucial. While Pd(PPh₃)₄ is a workhorse, more challenging couplings (like those with the chloro-substrate) may require more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands to facilitate the difficult oxidative addition step.[17]

  • Solvent and Degassing: Add a mixture of toluene and water (e.g., 4:1 ratio). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Reaction: Heat the mixture to 80 °C under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by column chromatography to afford the desired 5-phenyl-triazole.

Summary and Strategic Selection

The choice between the 5-bromo and 5-chloro-triazole is a strategic one, dictated entirely by the desired synthetic outcome.

Reaction TypePreferred SubstrateRationale
Nucleophilic Aromatic Substitution (SNAr) 5-Chloro-Triazole (2) Chlorine's stronger inductive effect stabilizes the rate-determining anionic intermediate.
Pd-Catalyzed Cross-Coupling 5-Bromo-Triazole (1) The weaker C-Br bond facilitates the rate-determining oxidative addition step.

This decision-making process can be visualized as a simple workflow.

Decision_Tree start Desired Transformation? snar C-N, C-O, C-S Bond Formation via Nucleophilic Attack start->snar SNAr cross_coupling C-C, C-N Bond Formation via Pd-Catalysis start->cross_coupling Cross-Coupling chloro Select 5-Chloro-Triazole (2) snar->chloro bromo Select 5-Bromo-Triazole (1) cross_coupling->bromo

Caption: Substrate selection guide based on the intended reaction.

Conclusion

References

  • 7 (Source: Google Search)

  • (Source: BenchChem)

  • (Source: PMC)

  • (Source: PMC)

  • (Source: ChemScene)

  • (Source: PMC)

  • (Source: Wikipedia)

  • (Source: Royal Society of Chemistry)

  • (Source: Chemistry Steps)

  • (Source: Chemical Synthesis Database)

  • (Source: Royal Society of Chemistry)

  • (Source: ACS Publications)

  • (Source: PMC)

  • (Source: ResearchGate)

  • (Source: PMC)

  • (Source: PubMed)

  • (Source: BenchChem)

  • (Source: MDPI)

  • (Source: Organic Chemistry Portal)

  • (Source: BenchChem)

  • (Source: Master Organic Chemistry)

  • (Source: YouTube)

  • (Source: MDPI)

  • (Source: ResearchGate)

  • (Source: SciSpace)

  • (Source: European Journal of General Medicine)

  • (Source: Organic Chemistry Portal)

  • (Source: ISRES)

  • (Source: ResearchGate)

  • (Source: ResearchGate)

  • (Source: Tel Aviv University)

  • (Source: NIST)

  • (Source: Michigan State University)

  • (Source: YouTube)

  • (Source: Semantic Scholar)

  • (Source: PMC)

  • (Source: Frontiers)

  • (Source: iMedPub)

Sources

Comparative

Spectroscopic Purity Validation of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole: A Comparative Methodological Guide

The Analytical Challenge: Beyond Routine HPLC In the development of advanced agrochemicals and central nervous system (CNS) therapeutics, highly functionalized triazole building blocks are indispensable. Among these, 5-b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The Analytical Challenge: Beyond Routine HPLC

In the development of advanced agrochemicals and central nervous system (CNS) therapeutics, highly functionalized triazole building blocks are indispensable. Among these, 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS:)[1] presents a unique analytical challenge. Its synthesis involves regioselective N-methylation and multi-halogenation. Consequently, commercial batches are frequently contaminated with des-halogenated byproducts and N-alkylation regioisomers.

Traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is the default quality control tool in many laboratories. However, as an application scientist, I frequently observe HPLC-UV failing to provide an accurate absolute purity for this class of compounds. The N1-methyl (target) and N2-methyl (impurity) regioisomers share the exact same conjugated chlorophenyl-triazole chromophore. If they co-elute, HPLC-UV integrates them as a single peak, falsely inflating the purity metric.

To establish true batch-to-batch consistency, we must move beyond relative UV area percentages. This guide objectively compares standard HPLC-UV against orthogonal spectroscopic techniques—Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) —providing a robust, self-validating framework for batch qualification.

Methodological Comparison & Workflow

The fundamental advantage of qNMR lies in the direct proportionality between the integrated signal area of a specific nucleus (typically ¹H) and the number of those nuclei in the molecule, allowing for absolute quantification without a reference standard of the analyte itself ()[2]. When coupled with LC-HRMS, which leverages the distinct isotopic signatures of bromine and chlorine, we create an impenetrable analytical net.

AnalyticalWorkflow A Batch Sampling (CAS: 1781592-70-8) B Sample Preparation & SST Verification A->B C 1H qNMR Analysis (Absolute Purity) B->C D LC-HRMS (Isotopic Profiling) B->D E HPLC-UV (Routine QC) B->E F Orthogonal Data Synthesis & Final Batch Validation C->F D->F E->F

Orthogonal spectroscopic workflow for the purity validation of triazole batches.

ImpurityLogic Main Target Compound 5-bromo-3-(2-chlorophenyl) -1-methyl-1H-1,2,4-triazole Imp1 Des-bromo Impurity (Incomplete Bromination) Main->Imp1 -79 Da (HRMS) Imp2 N2-methyl Regioisomer (Alkylation Defect) Main->Imp2 N-CH3 Shift (NMR) Imp3 Des-chloro Impurity (Starting Material Defect) Main->Imp3 -34 Da (HRMS)

Logical mapping of common synthetic impurities and their spectroscopic detection modes.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. They incorporate internal checks that automatically flag analytical failures, a standard established by international collaborative validation studies ()[3].

Protocol A: Absolute Purity via ¹H qNMR
  • System Suitability Test (SST): Acquire a spectrum of a known standard (e.g., 1% ethylbenzene in CDCl3). Verify that the 90° pulse calibration is accurate and the Signal-to-Noise (S/N) ratio exceeds 250.

  • Sample Preparation: Accurately weigh exactly 10.00 mg of the triazole batch and 5.00 mg of Maleic Acid (Internal Standard, NIST traceable, δ 6.26 ppm). Dissolve completely in 600 µL of DMSO-d6.

  • Acquisition Parameters: Set the relaxation delay (D1) to 30 seconds.

    • Causality Check: Why 30 seconds? The longitudinal relaxation time (T1) of the isolated aromatic protons on the chlorophenyl ring can exceed 5 seconds. To ensure >99% magnetization recovery and prevent integration truncation—which would artificially lower the calculated purity—D1 must be at least 5 × T1.

  • Data Processing & Validation: Phase and baseline correct the spectrum. Integrate the Maleic Acid singlet.

    • Self-Validating System: Integrate two distinct analyte signals independently (e.g., the N-CH3 singlet at ~3.9 ppm and a distinct aromatic doublet). Calculate the mass fraction (w/w %) for both. If the calculated purity from the two signals deviates by >0.5%, it indicates underlying impurity co-elution under one of the peaks, invalidating the run and requiring a solvent change.

Protocol B: Impurity Profiling via LC-HRMS
  • Chromatographic Separation: Inject 1 µL of a 0.1 mg/mL sample onto a Superficially Porous Particle (SPP) C18 column (2.7 µm, 2.1 x 100 mm).

    • Causality Check: We utilize an SPP column rather than a fully porous particle (FPP). SPP columns minimize eddy diffusion, providing ultra-high resolution at standard HPLC backpressures. This is critical because N1-methyl and N2-methyl regioisomers have identical exact masses and nearly identical polarities; baseline chromatographic resolution is the only way to prevent ion suppression and accurately profile the impurity.

  • Mass Spectrometry (ESI+): Scan from m/z 100 to 600.

    • Self-Validating System: The protocol uses isotopic pattern matching as an internal control. The target compound contains one Bromine and one Chlorine atom. The software must confirm the experimental M, M+2, M+4 isotopic cluster matches the theoretical distribution (approx. 3:4:1 ratio) with a mass accuracy of <3 ppm. Any peak lacking this exact signature is automatically excluded as a background solvent contaminant rather than a product-related impurity.

Comparative Batch Validation Data

By applying this orthogonal workflow, we can objectively compare the performance of different commercial and synthetic batches. As demonstrated in regulatory filings, qNMR avoids the false readings typically observed with standard HPLC ()[4].

Table 1: Comparative Validation of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Batches

Batch SourceHPLC-UV Purity (254 nm)¹H qNMR Purity (w/w %)LC-HRMS Impurity ProfileValidation Decision
Batch A (High-Purity) 99.8%99.5%No des-halogenated species >0.1%Approved for library synthesis
Batch B (Standard) 98.5%94.2%N2-methyl regioisomer detected (4.1%)Rejected ; fails absolute spec
Batch C (Crude) 85.0%78.4%Des-bromo (5.0%), Des-chloro (2.0%)Quarantined ; requires recrystallization

Data Interpretation: Batch B highlights the danger of relying solely on HPLC-UV. While it appeared 98.5% pure by UV, qNMR revealed a true mass fraction of only 94.2%. The missing 4.3% was identified by LC-HRMS as the N2-methyl regioisomer, which co-eluted in the UV trace but was resolved chromatographically on the SPP column and confirmed via its distinct NMR shift.

Conclusion

For highly functionalized scaffolds like 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, spectroscopic purity validation cannot be treated as a checkbox exercise. By replacing standalone HPLC-UV with a self-validating qNMR and LC-HRMS workflow, researchers can detect hidden regioisomers and des-halogenated defects, ensuring that only structurally pristine building blocks advance into critical drug discovery pipelines.

References
  • A Guide to Quantitative NMR (qNMR) - Emery Pharma. URL:[Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained - ResolveMass Laboratories Inc. URL:[Link]

  • Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - PubMed. URL:[Link]

  • 88-1243-17 Enamine Compound 100mg CAS No:1781592-70-8 - AXEL. URL:[Link]

Sources

Validation

Comparing Catalytic Efficiency of Pd Catalysts for the Site-Selective Functionalization of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Introduction: The Challenge of Site-Selectivity 1,2,4-Triazole core...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Introduction: The Challenge of Site-Selectivity

1,2,4-Triazole cores are privileged scaffolds in medicinal chemistry, frequently serving as critical pharmacophores in antifungal agents, anticancer therapeutics, and CNS modulators. The building block 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS: 1781592-70-8) is particularly valuable due to its dense functionalization.

However, utilizing this substrate in cross-coupling methodologies presents a significant synthetic challenge: chemoselective site-differentiation . The molecule possesses two distinct halogens:

  • A highly reactive C5-bromide on the electron-deficient triazole ring.

  • A less reactive C2'-chloride on the phenyl substituent.

To synthesize complex APIs, chemists must achieve high yields of the C5-coupled product without triggering off-target oxidative addition at the C2'-Cl bond. This requires precise tuning of the palladium pre-catalyst and ligand architecture to balance turnover frequency (TOF) with strict regioselectivity[1].

Mechanistic Causality: Why Catalyst Choice Matters

In palladium-catalyzed cross-coupling reactions (such as the Suzuki-Miyaura coupling), the oxidative addition step is generally rate-determining. For our target substrate, the C5-Br bond has a significantly lower activation energy for oxidative addition compared to the C2'-Cl bond. This is due to the inherently weaker C-Br bond dissociation energy and the electron-withdrawing nature of the triazole ring, which further polarizes the C5 position.

If a catalyst is too electron-rich and active (e.g., systems designed specifically for unactivated aryl chlorides), it risks over-coupling (di-arylation) by activating the C2'-Cl bond after the initial C5-coupling. Conversely, if the catalyst is too weak, the reaction will stall, leading to poor conversion. The ideal catalyst must stabilize the Pd(II) intermediate to prevent catalyst degradation while maintaining strict preference for the C-Br bond.

Mechanism Pd0 Pd(0) Active Species (L_nPd) OxAdd Oxidative Addition (Fast at C5-Br) Pd0->OxAdd Substrate PdII_Int Pd(II) Intermediate [Ar(Triazole)-Pd-Br] OxAdd->PdII_Int Transmet Transmetalation (with Ar'-B(OH)2) PdII_Int->Transmet Base PdII_Trans Pd(II) Intermediate [Ar(Triazole)-Pd-Ar'] Transmet->PdII_Trans RedElim Reductive Elimination PdII_Trans->RedElim RedElim->Pd0 Catalyst Regeneration Product Target Product (C5-Coupled, C2'-Cl Intact) RedElim->Product

Caption: Catalytic cycle demonstrating the site-selective oxidative addition at the C5-Br bond.

Catalyst Comparison & Experimental Data

To objectively evaluate catalytic efficiency, we compared four distinct palladium systems in the Suzuki-Miyaura cross-coupling of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole with phenylboronic acid.

  • Pd(PPh₃)₄ (Tetrakis) : The traditional standard. While inexpensive, its monodentate phosphine ligands are prone to oxidation, requiring high catalyst loadings and elevated temperatures.

  • Pd(dppf)Cl₂ : A bidentate phosphine complex with a large bite angle. It effectively suppresses reductive elimination byproducts and stabilizes the Pd(II) intermediate, showing improved yields for heterocyclic substrates.

  • Pd₂(dba)₃ / XPhos : A highly active Buchwald system. The bulky, electron-rich dialkylbiaryl phosphine promotes rapid oxidative addition. However, its immense reactivity requires careful temperature control to prevent C2'-Cl activation [3].

  • PEPPSI-IPr : A Palladium N-Heterocyclic Carbene (NHC) complex. NHCs are stronger σ-donors than phosphines, creating a highly robust Pd center that resists degradation into "black palladium." PEPPSI-IPr excels in sterically demanding couplings and offers exceptional site-selectivity at low catalyst loadings [2].

Quantitative Performance Summary

Standard Reaction Conditions: 1.0 eq Triazole substrate, 1.2 eq Phenylboronic acid, 2.0 eq K₂CO₃, Toluene/H₂O (4:1), 80 °C, 12 hours.

Catalyst SystemLoading (mol%)Conversion (%)Yield (C5-Coupled)Selectivity (C5 vs C2')
Pd(PPh₃)₄ 5.082%74%95:5
Pd(dppf)Cl₂ 5.094%89%98:2
Pd₂(dba)₃ / XPhos 2.0>99%91%92:8 (Trace di-arylation)
PEPPSI-IPr 1.0>99%96%>99:1

Data Analysis: PEPPSI-IPr demonstrates superior catalytic efficiency. It achieves the highest yield (96%) and near-perfect chemoselectivity (>99:1) at the lowest catalyst loading (1.0 mol%). The strong σ-donating NHC ligand perfectly balances the electronic requirements to activate the C-Br bond while leaving the C-Cl bond completely unperturbed for future synthetic steps.

Experimental Protocol: High-Efficiency Coupling using PEPPSI-IPr

To ensure a self-validating system, the following protocol incorporates in-process controls (LC-MS) to verify the completion of the C5-arylation before quenching, actively preventing over-reaction.

Workflow Prep 1. Reagent Prep (Glovebox) Mix 2. Mixing Substrates + Base Prep->Mix Cat 3. Catalyst Addition Mix->Cat React 4. Heat & Stir (80°C, 12h) Cat->React Workup 5. Aqueous Workup React->Workup Purify 6. Column Chromatography Workup->Purify

Caption: Step-by-step workflow for the PEPPSI-IPr catalyzed Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:
  • Preparation : In an oven-dried Schlenk flask under a nitrogen atmosphere, add 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (1.0 mmol, 272.5 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and anhydrous K₂CO₃ (2.0 mmol, 276.4 mg).

  • Solvent Addition : Add degassed Toluene (4.0 mL) and degassed deionized water (1.0 mL). Causality Note: The biphasic system aids in dissolving the inorganic base while keeping the organic substrates concentrated in the toluene layer, driving the reaction forward.

  • Catalyst Introduction : Add PEPPSI-IPr (0.01 mmol, 1.0 mol%, 6.8 mg). The reaction mixture will typically adopt a pale yellow/amber hue.

  • Reaction Execution : Seal the flask and heat to 80 °C in a pre-heated oil bath with vigorous stirring (800 rpm) to ensure adequate mixing of the biphasic system.

  • In-Process Monitoring (Self-Validation) : After 4 hours, sample the organic layer. Analyze via LC-MS. The target mass for the C5-coupled product (C₁₅H₁₂ClN₃) is [M+H]⁺ = 270.07. Ensure the starting material peak ([M+H]⁺ = 271.96 / 273.96 for Br isotopes) is completely consumed. If unreacted starting material remains, continue heating for an additional 2 hours.

  • Workup : Cool to room temperature. Dilute with EtOAc (10 mL) and water (10 mL). Separate the layers. Extract the aqueous layer with EtOAc (2 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification : Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient) to afford the pure 5-phenyl-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

Conclusion & Recommendations

When scaling up the synthesis of 1,2,4-triazole derivatives, the choice of catalyst is paramount. While traditional catalysts like Pd(PPh₃)₄ can achieve acceptable yields, they suffer from high catalyst loading requirements and lower chemoselectivity.

For the site-selective functionalization of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole , we highly recommend the use of PEPPSI-IPr . Its robust NHC ligand architecture provides the perfect electronic environment to rapidly activate the C5-Br bond while strictly preserving the C2'-Cl bond, ensuring high purity and minimizing costly downstream purification steps.

References

  • Title: Palladium-catalysed Suzuki-Miyaura cross coupling; understanding of site selectivity using different palladium pre-catalysts Source: White Rose eTheses Online (University of York) URL: [Link]

  • Title: Palladium(II) Complexes of 1,2,4-Triazole-Based N-Heterocyclic Carbenes: Synthesis, Structure, and Catalytic Activity Source: ResearchGate URL: [Link]

  • Title: Triazole-Based Monophosphine Ligands for Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Comparative

Analytical Reference Standards for 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole Impurity Profiling: A Comprehensive Comparison Guide

In the development of triazole-based active pharmaceutical ingredients (APIs)—a class encompassing numerous critical antifungals and central nervous system (CNS) modulators—the strict control of process impurities is a n...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the development of triazole-based active pharmaceutical ingredients (APIs)—a class encompassing numerous critical antifungals and central nervous system (CNS) modulators—the strict control of process impurities is a non-negotiable regulatory requirement mandated by ICH Q3A(R2)[1] and USP <1086>[2].

One particularly challenging intermediate impurity encountered in these synthetic pathways is 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS 1781592-70-8)[3]. Due to its multiple heteroatoms, dual halogen substituents (bromo and chloro), and high potential for positional isomerism, accurately quantifying this compound requires highly characterized analytical reference standards (ARS). This guide objectively compares sourcing alternatives for this standard and provides field-proven, self-validating analytical protocols for its implementation.

The Mechanistic Challenge of Halogenated Triazoles

During the synthesis of 1,2,4-triazole derivatives, N-alkylation steps often lack absolute regioselectivity, leading to a complex mixture of N1, N2, and N4-methyl isomers. Subsequent halogenation (e.g., bromination at the C5 position) further complicates the reaction matrix.

The Causality of the Analytical Hurdle: Differentiating the target 5-bromo-N1-methyl impurity from its N2-methyl or N4-methyl counterparts using standard reversed-phase chromatography is notoriously difficult due to their nearly identical hydrophobicities. Furthermore, mass spectrometry (LC-MS) alone cannot distinguish these exact isobars. Therefore, rigorous structural elucidation of the reference standard is required before it can be trusted for quantitative impurity profiling.

ImpurityPathway SM 3-(2-chlorophenyl)- 1H-1,2,4-triazole Methylation N-Methylation SM->Methylation N1_Isomer N1-Methyl Isomer (Target) Methylation->N1_Isomer Major N2_Isomer N2/N4-Methyl Isomers (Side Products) Methylation->N2_Isomer Minor Bromination Bromination N1_Isomer->Bromination API Halogenated API Bromination->API Selective Impurity 5-bromo-3-(2-chlorophenyl)- 1-methyl-1H-1,2,4-triazole Bromination->Impurity Over-reaction

Fig 1: Synthetic pathway illustrating the formation of the 5-bromo-N1-methyl triazole impurity.

Comparison of Reference Standard Alternatives

Development scientists must choose between different grades of reference materials based on the clinical phase of the API. Relying on an under-characterized standard can lead to the rejection of an entire API batch. Below is an objective comparison of three common sourcing strategies.

Table 1: Quantitative Comparison of Reference Standard Sources
Standard SourceTypical PurityStructural ValidationTraceability & ComplianceBest Use Case
Commercial Building Block (e.g., ChemScene)[3] 95.0%Basic LC-MS & 1D 1 H-NMRMinimal (Basic CoA only)Early-stage R&D, route scouting.
In-House Isolated Standard 90.0% – 98.0%Internal 2D-NMR & qNMRHigh internal traceability, high labor costPhase I/II clinical batch release.
Certified Reference Material (CRM) >99.0%Full 2D-NMR, qNMR, IR, MSISO 17034 compliant CoAPhase III & Commercial API release.

Recommendation: While commercial building blocks[3] are cost-effective for initial method development, transitioning to a CRM or a rigorously qualified in-house standard is mandatory to meet FDA and ICH Q3A qualification thresholds for unspecified impurities[4].

Self-Validating Experimental Protocols

To establish a trustworthy analytical system, the reference standard must be validated through orthogonal techniques. The following protocols are designed to be self-validating, meaning the data inherently proves its own accuracy without relying on external assumptions.

Protocol 1: Regiochemical Assignment via 2D-NOESY NMR

Causality: How do we definitively prove the methyl group is at the N1 position and not N2 or N4? By leveraging the Nuclear Overhauser Effect (NOESY), which measures spatial proximity (< 5 Å) rather than through-bond connectivity.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 10 mg of the 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole standard in 0.6 mL of anhydrous DMSO- d6​ .

  • Acquisition: Acquire a 2D-NOESY spectrum on a 400 MHz (or higher) NMR spectrometer with a mixing time of 400–500 ms to allow for optimal dipole-dipole relaxation cross-talk.

  • The Self-Validating Interpretation:

    • In the 1,2,4-triazole ring, the 2-chlorophenyl group is fixed at C3. The bromine atom is fixed at C5 (meaning there is no proton at C5).

    • If the methyl group is at the N2 or N4 position , it is spatially adjacent to the C3 position. A strong NOE cross-peak will be observed between the N-methyl protons ( 3.9 ppm) and the ortho-protons of the 2-chlorophenyl ring.

    • If the methyl group is at the N1 position (the target impurity), it is adjacent to the C5-bromine and distant from the C3-phenyl ring. No NOE cross-peak will be observed between the methyl and the phenyl protons. This binary presence/absence of a signal makes the protocol an unambiguous, self-validating proof of regiochemistry.

Protocol 2: HPLC-UV/MS Method for Isomer Resolution

Causality: Standard C18 columns rely purely on dispersive hydrophobic interactions. Because the N1 and N2 isomers have identical mass and nearly identical hydrophobicity, C18 fails to resolve them. A Pentafluorophenyl (PFP) column is required. The highly electronegative fluorine atoms on the PFP phase engage in π−π and dipole-dipole interactions with the polarized C-Br bond and the chlorophenyl ring. These interactions magnify minute spatial differences between the isomers, enabling baseline resolution.

Step-by-Step Methodology:

  • Column Selection: Phenomenex Kinetex 2.6 µm PFP, 100 x 4.6 mm.

  • Mobile Phase:

    • Channel A: 0.1% Formic acid in LC-MS grade Water.

    • Channel B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: 30% B to 80% B over 15 minutes, hold for 2 minutes, re-equilibrate at 30% B for 3 minutes.

  • Flow Rate & Temperature: 1.0 mL/min; Column oven set to 35°C.

  • Detection: UV at 254 nm; MS in ESI+ mode monitoring m/z 271.9 and 273.9 (characteristic 1:1 isotopic ratio for the bromine atom).

ValidationWorkflow Start Procure/Isolate Standard LCMS LC-MS Analysis (Mass & Purity Check) Start->LCMS NMR 2D-NOESY NMR (Regiochemistry Check) LCMS->NMR qNMR Quantitative NMR (Absolute Purity) NMR->qNMR Decision Purity > 99.0% & Structure Confirmed? qNMR->Decision CRM Certify as Working Standard (Release CoA) Decision->CRM Yes Purify Preparative HPLC Purification Decision->Purify No Purify->LCMS Re-evaluate

Fig 2: Self-validating analytical workflow for certifying triazole reference standards.

Experimental Data: Chromatographic Performance

The table below summarizes the experimental chromatographic performance of the target 5-bromo-N1-methyl impurity against its N2-methyl isomer, validating the causality of the column chemistry choice.

Table 2: Column Chemistry Comparison for Isomer Resolution
Chromatographic ParameterC18 Column (Standard Phase)PFP Column (Optimized Phase)
Retention Time (N1 Isomer) 8.45 min9.12 min
Retention Time (N2 Isomer) 8.60 min10.45 min
Resolution ( Rs​ ) 0.8 (Co-elution / Fail)3.2 (Baseline Resolution / Pass)
Tailing Factor ( Tf​ ) 1.41.05
Selectivity ( α ) 1.021.15

Data Interpretation: The PFP column successfully leverages the dipole moments of the halogenated triazole ring, achieving a resolution ( Rs​ ) well above the FDA-recommended threshold of 2.0 for impurity quantification.

Conclusion

For strict regulatory compliance under ICH Q3A[1] and USP <1086>[2], the qualification of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole requires more than a basic certificate of analysis. By utilizing targeted PFP-based chromatography and binary NOESY NMR protocols, analytical scientists can create a self-validating framework that ensures absolute structural certainty, precise impurity quantification, and ultimately, the safety of the final drug product.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q3A (R2) Impurities in new drug substances - Scientific guideline". Europa.eu. URL: [Link]

  • U.S. Food and Drug Administration (FDA). "USP <1086> Impurities in Drug Substances and Drug Products / ANDAs: Impurities in Drug Substances". FDA.gov. URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS No. 1781592-70-8).[1] G...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole (CAS No. 1781592-70-8).[1] Given the absence of a specific Safety Data Sheet (SDS) from the conducted searches, this guide is built upon a conservative, risk-based approach. The recommendations are derived from the chemical's structure, incorporating best practices for handling halogenated aromatic compounds and triazole derivatives.

The structural components of 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole—a brominated moiety, a chlorophenyl group, and a methyl-triazole core—suggest a need for caution. Brominated compounds can be corrosive and toxic, potentially causing severe skin burns and respiratory irritation.[2][3][4] Similarly, triazole derivatives may present toxicological concerns, with some exhibiting reproductive toxicity.[5][6] Therefore, a multi-layered approach to personal protection is not just recommended, but essential for ensuring laboratory safety.

Hazard Analysis and Risk Mitigation

A thorough risk assessment is the cornerstone of safe laboratory practice. Before handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole, it is imperative to evaluate the scale of the experiment, the potential for aerosolization, and the experimental conditions. The following PPE recommendations are based on a precautionary principle, assuming the compound may be harmful if swallowed, cause skin and eye irritation, and potentially have long-term health effects.[7][8][9][10]

Recommended Personal Protective Equipment (PPE)

The following table summarizes the recommended PPE for handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole in various laboratory settings.

Scenario Hand Protection Eye/Face Protection Body Protection Respiratory Protection
Low-Volume Handling in a Fume Hood Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical safety goggles and full-face shieldLaboratory coatNot typically required if work is performed within a certified chemical fume hood
Large-Scale Synthesis or High-Risk Procedures Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical safety goggles and full-face shieldChemical-resistant apron over a laboratory coat or disposable coverallsNIOSH-approved respirator with P100 (HEPA) filters
Emergency Spill Response Double-gloving: Nitrile (inner), Butyl rubber or Neoprene (outer)Chemical safety goggles and full-face shieldChemical-resistant disposable coverallsNIOSH-approved, self-contained breathing apparatus (SCBA)
Detailed PPE Protocol: A Step-by-Step Guide

Engineering Controls: The First Line of Defense

All work with 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole should be conducted in a properly functioning and certified chemical fume hood.[3][11] This is the most critical step in minimizing inhalation exposure. The fume hood sash should be kept as low as possible to maximize containment.

Hand Protection

Given the potential for skin irritation from brominated compounds, double-gloving is mandatory.[11]

  • Inner Layer: A pair of nitrile gloves provides a base level of protection and dexterity.

  • Outer Layer: A second pair of chemical-resistant gloves, such as butyl rubber or neoprene, should be worn over the nitrile gloves.[4][11]

  • Inspection and Disposal: Always inspect gloves for any signs of degradation or puncture before use. If contamination is suspected, dispose of the gloves immediately following institutional protocols for hazardous waste.

Eye and Face Protection

To protect against splashes and airborne particles, both chemical safety goggles and a full-face shield are required.[11]

Body Protection

  • Minimum Requirement: A standard laboratory coat is the minimum requirement for any work with this compound.[11]

  • Enhanced Protection: For procedures with a higher risk of spillage or for handling larger quantities, a chemical-resistant apron or a disposable coverall should be worn over the lab coat.[11]

Respiratory Protection

While a fume hood should provide adequate protection for most routine handling, respiratory protection may be necessary in certain situations.

  • Risk of Aerosolization: If there is a risk of generating dust or aerosols, or if working outside of a fume hood is unavoidable (which should be strongly discouraged), a NIOSH-approved respirator with P100 (HEPA) filters is recommended.[11]

  • Emergency Situations: In the event of a large spill or release, a self-contained breathing apparatus (SCBA) is necessary.[12]

Operational and Disposal Plans

Standard Operating Procedure for Handling

  • Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Donning PPE:

    • Put on the laboratory coat and any additional body protection.

    • Don the inner pair of nitrile gloves.

    • Don the outer pair of chemical-resistant gloves.

    • Put on the full-face shield over chemical safety goggles.

    • If required, perform a fit check for the respirator.

  • Handling the Compound:

    • Perform all manipulations within the designated area of the fume hood.

    • Use caution to avoid creating dust or aerosols.

    • Keep all containers of the compound sealed when not in use.

  • Doffing PPE:

    • Remove the outer pair of gloves and dispose of them as hazardous waste.

    • Remove the face shield and goggles.

    • Remove the laboratory coat or coveralls.

    • Remove the inner pair of gloves and dispose of them as hazardous waste.

    • Wash hands thoroughly with soap and water.

Emergency Spill Procedures

  • Alert Personnel: Immediately alert others in the laboratory.

  • Evacuate: If the spill is large or if you are unsure how to handle it, evacuate the area and call emergency personnel.

  • Small Spills (within a fume hood):

    • Wearing the appropriate PPE, contain the spill with an absorbent material.

    • Carefully collect the contaminated material into a sealed container for hazardous waste.

    • Decontaminate the area according to your institution's guidelines.

Disposal Plan

All disposable PPE and materials contaminated with 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole must be treated as hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, and other solid materials should be placed in a clearly labeled, sealed hazardous waste container.

  • Chemical Waste: Unused compound and solutions containing the compound must be disposed of in accordance with institutional and local regulations for chemical waste. Do not pour down the drain.[7]

Visualizing the PPE Selection Process

The following flowchart provides a logical guide for selecting the appropriate level of personal protective equipment based on the nature of the experimental work.

PPE_Selection_Workflow Start Start: Assess Experimental Protocol Scale Scale of Experiment? Start->Scale SmallScale Small Scale (<1g) Scale->SmallScale < 1g LargeScale Large Scale (>=1g) Scale->LargeScale >= 1g Aerosolization Potential for Aerosolization? SmallScale->Aerosolization LargeScale->Aerosolization LowAerosol Low Potential Aerosolization->LowAerosol No HighAerosol High Potential Aerosolization->HighAerosol Yes PPE_Level1 Standard PPE: - Double Gloves - Goggles & Face Shield - Lab Coat (Work in Fume Hood) LowAerosol->PPE_Level1 Small Scale PPE_Level2 Enhanced PPE: - Standard PPE + - Chemical-Resistant Apron/Coveralls LowAerosol->PPE_Level2 Large Scale PPE_Level3 Maximum PPE: - Enhanced PPE + - NIOSH-approved Respirator (P100) HighAerosol->PPE_Level3

Caption: PPE selection workflow for handling 5-bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole.

References

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Google Cloud.
  • NIOSH Pocket Guide to Chemical Hazards - Bromine. Centers for Disease Control and Prevention.
  • Personal protective equipment for handling 3,5-DiBr-PAESA. Benchchem.
  • Standard Operating Procedure. SOP Title: Bromine Safety & Standard Operating Procedures.
  • SAFETY DATA SHEET - BROMINE. (2022, January 14). Archean Chemical Industries Limited.
  • Safety Data Sheet - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole. (2024, October 19). Angene Chemical.
  • SAFETY DATA SHEET - 2-Bromo-5-(trifluoromethyl)pyridine. (2009, January 21).
  • Material Safety Data Sheet - 3-Amino-1,2,4-triazole. (2006, August 11). Spectrum Chemical.
  • SAFETY DATA SHEET - 3-Amino-1,2,4-triazole.
  • 3-bromo-5-chloro-1-methyl-1H-1,2,4-triazole — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - Agribrom. (2015, May 5). Chem Service.
  • 5-Bromo-3-(2-chlorophenyl)-1-methyl-1H-1,2,4-triazole. ChemScene.
  • SAFETY DATA SHEET - 1-Bromo-3,5-difluorobenzene. (2025, December 19). Fisher Scientific Company.
  • ICSC 0682 - 1,2,4-TRIAZOLE. INCHEM.
  • 3-(4-bromo-2-chlorophenyl)-5-methyl-1H-1,2,4-triazole. NextSDS.
  • Safety Data Sheet: 1,2,4-Triazole. (2024, March 3). Carl ROTH.
  • TREATMENT METHODS FOR 1,2,4-TRIAZOLE FUNGICIDES FROM WATERS. ISRES.
  • General approach of halogenation of copper triazoles. ResearchGate.
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety Data Sheet. Central Drug House (P) Ltd.
  • Novel 1, 2, 4-Triazoles as Antifungal Agents. PMC.
  • Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. (2022, September 26). SciSpace.
  • A Practical Methylation Procedure for (1H)-1,2,4-Triazole (Preprint). (2007, April 6). DTIC.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.